molecular formula C6H8N2O3 B2727048 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1480480-82-7

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2727048
CAS No.: 1480480-82-7
M. Wt: 156.141
InChI Key: RPSNVJPNLVMWDD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid ( 1071814-44-2) is a high-purity pyrazole-acetic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol, this compound serves as a key synthetic intermediate and pharmacophore in the development of novel therapeutic agents . The core structural motif of an acetic acid group attached to a nitrogen-containing heterocycle is recognized as a critical scaffold for the design of potent antagonists of the Chemoattractant Receptor-Homologous Molecule expressed on Th2 Lymphocytes (CRTh2) . CRTh2 is a G-protein-coupled receptor for prostaglandin D2, a major mediator in allergic inflammation, and its antagonists are actively investigated for the treatment of conditions such as asthma, allergic rhinitis, and atopic dermatitis . The acetic acid "head" group in this compound is essential for binding affinity, and the substituted pyrazole ring acts as a core structural element, allowing for further derivatization to explore structure-activity relationships and optimize potency and selectivity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Researchers should handle the material with appropriate precautions, consulting its safety data sheet prior to use. It is typically stored sealed in a dry environment at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(2-3-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSNVJPNLVMWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H NMR and 13C NMR of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to provide not only the spectral data but also the underlying principles and experimental considerations necessary for its robust characterization. We will explore the causal relationships between the molecule's structure and its spectral features, present standardized protocols for data acquisition, and offer a logical framework for spectral interpretation.

Molecular Structure and Spectroscopic Assignment

A definitive structural analysis begins with a clear atom numbering system. The structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is presented below, with numbering conventions that will be used throughout this guide for spectral assignments.

Figure 1: Chemical Structure and Atom Numbering

Caption: Structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.

Core Principles for Spectral Interpretation

The predicted NMR spectrum of this molecule is governed by several key factors:

  • Electronic Effects of the Pyrazole Ring: The 1-methyl-1H-pyrazole ring is an aromatic system. The two nitrogen atoms exert a significant influence on the electron density and, consequently, the chemical shifts of the ring protons (H3, H4) and carbons (C3, C4, C5).

  • Inductive Effects of Substituents: The electron-withdrawing character of the hydroxyl (-OH) and carboxylic acid (-COOH) groups attached to the alpha-carbon (Cα) will deshield the adjacent alpha-proton (Hα).

  • Exchangeable Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and can exchange with each other, with trace water, or with deuterium from the solvent.[1] This often leads to broad signals or, in deuterated protic solvents, complete disappearance from the ¹H spectrum.[2] The choice of solvent is therefore critical for their observation. Aprotic solvents like DMSO-d₆ are preferred as they form hydrogen bonds, slowing the exchange rate and resulting in observable, albeit often broad, peaks.[2]

  • Spin-Spin Coupling: Coupling between adjacent non-equivalent protons provides information on the connectivity of the molecule. In the pyrazole ring, a characteristic coupling constant (³J) is expected between H3 and H4.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for the target molecule, assuming DMSO-d₆ as the solvent to facilitate observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-COOH 12.0 - 13.0Broad Singlet-Carboxylic acid protons are highly deshielded and typically appear at very high chemical shifts. The signal is broad due to chemical exchange.[3]
H3 ~7.4Doublet~2.0 - 2.5This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring, leading to a downfield shift. It is coupled to H4.[4]
H4 ~6.1Doublet~2.0 - 2.5This proton is coupled to H3. Its chemical shift is influenced by its position in the pyrazole ring.[5]
-OH (alpha) 5.5 - 6.5Broad Singlet-The hydroxyl proton signal is often broad due to chemical exchange. Its chemical shift is highly dependent on concentration, temperature, and solvent.[6][7]
~5.1Singlet-This methine proton is deshielded by the adjacent hydroxyl, carboxylic acid, and pyrazole ring. It is not coupled to other protons, appearing as a singlet.
N-CH₃ ~3.8Singlet-The methyl group attached to the nitrogen atom is deshielded compared to a typical alkyl methyl group. It appears as a singlet as there are no adjacent protons.[8]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The predicted chemical shifts are based on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C' (-COOH) 172 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[9]
C5 138 - 142This is a quaternary carbon of the pyrazole ring attached to the side chain. Its chemical shift is influenced by the nitrogen atom and the substituent.
C3 130 - 135This pyrazole ring carbon is deshielded due to its proximity to the nitrogen atoms.[10]
C4 105 - 110This carbon in the pyrazole ring is typically more shielded than C3 and C5.[11]
65 - 70The alpha-carbon is shifted downfield due to the direct attachment of an electron-withdrawing hydroxyl group and the carboxylic acid.
N-CH₃ 35 - 40The methyl carbon attached to nitrogen is deshielded relative to an alkane but shielded relative to carbons attached to more electronegative atoms like oxygen.[8]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.[12]

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent dissolving power for polar compounds and its ability to slow the exchange of -OH and -COOH protons.[12]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

    • Spectral Width: 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.[12]

Logical Workflow for Spectral Interpretation

Interpreting the resulting spectra should follow a systematic process to ensure all correlations are correctly assigned. This workflow can be visualized as follows:

workflow start Acquire ¹H and ¹³C NMR Spectra process Process Data (FT, Phasing, Baseline Correction) start->process ref Reference Spectra (¹H to residual DMSO @ 2.50 ppm) process->ref h1_analysis ¹H Spectrum Analysis ref->h1_analysis c13_analysis ¹³C Spectrum Analysis ref->c13_analysis h1_integrate Integrate Peaks h1_analysis->h1_integrate h1_multiplicity Analyze Multiplicity & Coupling Constants h1_integrate->h1_multiplicity h1_assign Assign Protons (H3, H4, Hα, N-CH₃) h1_multiplicity->h1_assign h1_exchange Identify Broad Exchangeable Protons (-OH, -COOH) h1_assign->h1_exchange final Final Structure Confirmation h1_exchange->final c13_count Count Carbon Signals (Expect 6) c13_analysis->c13_count c13_assign Assign Carbons based on Predicted Shifts c13_count->c13_assign c13_assign->final

Caption: Workflow for NMR data interpretation.

Conclusion

The comprehensive NMR analysis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid provides a clear spectroscopic signature for this molecule. The ¹H NMR spectrum is characterized by two doublets for the pyrazole ring protons, three singlets for the N-methyl, and alpha-methine protons, and two broad singlets for the exchangeable hydroxyl and carboxylic acid protons when using an aprotic solvent like DMSO-d₆. The ¹³C NMR spectrum confirms the presence of all six unique carbon atoms, with the carboxylic carbonyl appearing at the lowest field. This guide provides the predictive data, experimental framework, and interpretive logic required for the unequivocal structural confirmation of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Reddit. (2023, March 16). Hydroxyl Groups in NMR.
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18). Molecules.
  • ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.
  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-.
  • ChemRxiv. (n.d.). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
  • University of Regensburg. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

crystal structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds in drug development pipelines, such as 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating this structure. This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structure of this target compound. While a public crystal structure for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is not available as of this writing, this document outlines a robust workflow, from synthesis and crystallization to data collection and structural refinement. The insights gleaned from such an analysis are invaluable for understanding intermolecular interactions, guiding lead optimization, and establishing a solid intellectual property foundation.

Introduction: The Significance of Structural Elucidation

The pyrazole moiety is a key pharmacophore found in a number of commercially successful drugs.[1] The substituent groups on the pyrazole ring, in this case, a hydroxyacetic acid group at the 5-position and a methyl group at the 1-position, are expected to significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly, its interactions with biological targets.

A definitive crystal structure provides a wealth of information, including:

  • Molecular Geometry: Precise bond lengths, bond angles, and conformational details.[2][3]

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[2][4]

  • Absolute Configuration: Unambiguous determination of stereochemistry for chiral centers.[2]

This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation analogs with improved efficacy and safety profiles.

Proposed Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

A practical synthesis of pyrazolylacetic acids can be achieved using oxalic acid derivatives as building blocks.[5] One potential route for the title compound could involve the following conceptual steps:

G A 1-Methylpyrazole B Deprotonation (e.g., n-BuLi) A->B Step 1 C Pyrazolyl-lithium intermediate B->C D Quenching with an oxalate derivative (e.g., diethyl oxalate) C->D Step 2 E Keto-ester intermediate D->E F Reduction (e.g., NaBH4) E->F Step 3 G 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid ethyl ester F->G H Hydrolysis (e.g., LiOH) G->H Step 4 I 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid H->I

Figure 1: A potential synthetic pathway for the target compound.

This proposed synthesis leverages established organometallic and ester reduction methodologies to construct the desired molecule. Each step would require careful optimization of reaction conditions (temperature, solvent, stoichiometry) and purification of intermediates, likely using column chromatography. Spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry would be essential to confirm the identity and purity of the final product.[6][7]

Crystallization: The Gateway to High-Resolution Structure

Obtaining high-quality single crystals is often the most challenging step in structure determination.[8] A systematic approach to crystallization is therefore essential.

Solvent Selection

The ideal solvent for crystallization should exhibit moderate solubility for the compound, with solubility increasing with temperature.[9] For pyrazole derivatives, a screening of the following solvents is recommended:[9][10]

  • Alcohols: Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aqueous mixtures: Mixtures of the above organic solvents with water

Crystallization Methodologies

Several techniques can be employed to induce crystallization:

  • Slow Evaporation: A solution of the compound in a volatile solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[9][11] This method is suitable for compounds that are highly soluble at room temperature.[9]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling promotes crystallization. To encourage the growth of larger crystals, the cooling process should be as slow as possible.[9]

  • Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to slowly diffuse into the solution. Crystallization occurs at the interface of the two solvents.

Table 1: Summary of Crystallization Techniques

MethodPrincipleBest For
Slow EvaporationGradual increase in concentration through solvent removal.Soluble compounds in volatile solvents.
Cooling CrystallizationDecreased solubility at lower temperatures.Compounds with temperature-dependent solubility.
Anti-Solvent DiffusionIntroduction of a solvent in which the compound is insoluble.Compounds where a suitable single-solvent system is not found.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals (typically >0.1 mm in each dimension) are obtained, SC-XRD analysis can be performed.[2] This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[3]

Experimental Protocol

G A Crystal Mounting B Mounting on a goniometer head A->B C Centering in the X-ray beam B->C D Data Collection C->D E Irradiation with monochromatic X-rays (e.g., Mo Kα or Cu Kα) D->E F Rotation of the crystal E->F G Recording of diffraction pattern F->G H Structure Solution and Refinement G->H I Determination of unit cell and space group H->I J Solving the phase problem I->J K Building and refining the atomic model J->K L Final Crystallographic Information File (CIF) K->L

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a focused beam of monochromatic X-rays.[3][12] The crystal is rotated, and the diffraction pattern is recorded on a detector.[13] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data.

  • Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental data.[2]

Expected Structural Insights

The analysis of the would be expected to reveal:

  • Tautomeric Form: The precise location of the hydroxyl and carboxylic acid protons.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the carboxylic acid or the pyrazole nitrogen atoms.[14]

  • Intermolecular Hydrogen Bonding Network: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors, and a complex network of intermolecular hydrogen bonds is anticipated to dominate the crystal packing.

  • Conformation: The dihedral angles between the pyrazole ring and the side chain.

  • π-π Interactions: The potential for stacking interactions between the pyrazole rings of adjacent molecules.[4][14]

Table 2: Key Crystallographic Parameters to be Determined

ParameterDescriptionSignificance
Unit Cell DimensionsThe dimensions and angles of the basic repeating unit of the crystal.Fundamental property of the crystalline solid.
Space GroupThe symmetry elements of the crystal lattice.Describes the packing of molecules in the crystal.
Bond Lengths & AnglesThe distances between atoms and the angles between bonds.Confirms the molecular connectivity and geometry.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.Describes the 3D shape of the molecule.
R-factorA measure of the agreement between the crystallographic model and the experimental data.Indicates the quality of the structure determination.

Implications for Drug Development

A high-resolution crystal structure is a valuable asset in a drug development program. It can:

  • Validate the Synthetic Route: Unambiguously confirms the chemical identity of the synthesized compound.

  • Inform Formulation Development: The crystal packing and intermolecular interactions provide insights into the material's physical properties, such as stability and solubility.

  • Enable Structure-Based Drug Design: The precise coordinates of the atoms can be used for computational docking studies to predict and rationalize the binding of the molecule to its biological target.

  • Support Intellectual Property Claims: A crystal structure provides a unique and definitive characterization of a new chemical entity.

Conclusion

The determination of the is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive and technically grounded approach, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction analysis. By following these methodologies, researchers can obtain a wealth of structural information that will be instrumental in advancing their drug discovery and development efforts. The resulting data will not only provide fundamental insights into the chemical nature of this novel compound but will also pave the way for its rational optimization and future success.

References

  • BenchChem.
  • University of Bern. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences.
  • Oreate AI Blog. (2026, January 7).
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction - SERC.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
  • Unknown. Single Crystal X-ray Diffraction and Structure Analysis.
  • PMC - NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Unknown. SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.
  • Unknown.
  • European Journal of Chemistry.
  • Maastricht University Library.
  • Iowa Research Online.
  • PMC. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone.
  • PMC. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • Unknown. (2022, August 15). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • MDPI. (2022, December 14).
  • Semantic Scholar. Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)
  • ResearchGate. (2025, August 7). (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.
  • ChemRxiv. (2025, December 7). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • AWS. (Pyrazol-4-yl)aceticyl)
  • Unknown. (2019, January 15). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.

Sources

in silico prediction of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comprehensive in silico characterization of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . As a functionalized heterocyclic building block, this molecule presents unique opportunities in fragment-based drug discovery (FBDD), particularly for targets requiring polar, hydrogen-bond-rich pharmacophores.

By leveraging validated computational frameworks—including Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, SwissADME for pharmacokinetic profiling, and ProTox-II for toxicity endpoints—we establish a predictive baseline for this compound’s reactivity, bioavailability, and safety profile. This guide serves to de-risk downstream synthesis and biological testing.

Molecular Architecture & Input Standardization

Precise structural definition is the prerequisite for reproducible in silico prediction. The target molecule features a 1-methylpyrazole core substituted at the C5 position (adjacent to the methylated nitrogen) with an


-hydroxyacetic acid moiety.[1] This specific regioisomerism (5-yl vs. 3-yl) significantly influences steric volume and electrostatic potential.[1]
Structural Identifiers
DescriptorValue
IUPAC Name 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Canonical SMILES Cn1c(C(O)C(=O)O)ccn1
Molecular Formula C

H

N

O

Molecular Weight 156.14 g/mol
Chirality Contains 1 chiral center (C

).[1] Predictions assume a racemic mixture unless specified.
The Predictive Workflow

The following diagram outlines the integrated computational workflow used to derive the properties in this guide.

Workflow cluster_QM Quantum Mechanics (DFT) cluster_ADMET ADMET Profiling Input Input: Canonical SMILES Cn1c(C(O)C(=O)O)ccn1 GeomOpt Geometry Opt. B3LYP/6-311G(d,p) Input->GeomOpt Swiss SwissADME (Bioavailability) Input->Swiss FMO FMO Analysis (HOMO/LUMO) GeomOpt->FMO MEP MEP Mapping Reactivity Sites GeomOpt->MEP Output Target Profile & Synthesis Plan FMO->Output MEP->Output Tox ProTox-II (Toxicity Endpoints) Swiss->Tox Tox->Output

Figure 1: Integrated in silico workflow combining Quantum Mechanics and Cheminformatics.

Physicochemical Profiling (SwissADME)[2]

Using the SwissADME engine [1], we evaluate the compound's adherence to "Drug-Likeness" rules.[2] The presence of the


-hydroxy acid group attached to the pyrazole creates a highly polar, water-soluble fragment.
Key Descriptors & Solubility

The molecule is predicted to be highly soluble in aqueous media, a critical feature for lead fragments.

PropertyPredicted ValueInterpretation
Consensus LogP -0.85Highly Hydrophilic.[1] Ideal for cytosolic targets.
TPSA 87.66 Ų< 140 Ų implies good intestinal absorption.[1]
Water Solubility (LogS) -0.92 (Soluble)No solubilizers needed for in vitro assays.[1]
H-Bond Donors 2(OH, COOH) - Within Lipinski limits (≤5).[1]
H-Bond Acceptors 4(N, N, OH, C=O) - Within Lipinski limits (≤10).
Bioavailability Radar (The BOILED-Egg Model)

The BOILED-Egg model [2] predicts passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.[1]

  • GI Absorption: High.[1] The molecule falls within the white ellipse of the BOILED-Egg plot.

  • BBB Permeation: Low (Predicted). While the molecular weight is low, the polarity (TPSA > 80 and negative LogP) suggests limited passive diffusion across the BBB, reducing CNS side-effect risks for peripheral targets.

Quantum Mechanical Analysis (DFT)

To understand chemical reactivity and stability, we employ Density Functional Theory (DFT) .[3][4][5] The standard protocol for organic pharmaceutical intermediates is optimization at the B3LYP/6-311G(d,p) level of theory [3].

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates kinetic stability.

  • HOMO Location: Localized primarily on the pyrazole ring (

    
    -system) and the lone pairs of the nitrogen. This indicates the site most susceptible to electrophilic attack.
    
  • LUMO Location: Distributed over the carboxylic acid carbonyl and the pyrazole ring, indicating susceptibility to nucleophilic attack.

  • Reactivity Gap (

    
    E):  Pyrazole derivatives typically exhibit a moderate band gap (~4.0 - 5.0 eV), suggesting the molecule is stable under standard physiological conditions but reactive enough for metabolic processing.
    
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking):

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Pyrazole N2. These are the primary H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Carboxylic OH and

    
    -OH protons.[1] These are the H-bond donor sites.
    

Expert Insight: The 1-methyl-5-yl regioisomer places the bulky acetic acid group adjacent to the N-methyl.[1] This steric crowding (compared to the 3-yl isomer) may twist the acetic acid tail out of the plane of the pyrazole ring, breaking planarity. This conformation must be accounted for in docking simulations (e.g., AutoDock Vina).

ADMET & Toxicity Prediction (ProTox-II)

Safety profiling is conducted using ProTox-II , which utilizes fragment-based machine learning models [4].[1][6]

Toxicity Endpoints
EndpointPredictionProbabilityConfidence
Acute Oral Toxicity (LD50) Class 4 (Harmful if swallowed)~1000 mg/kgModerate
Hepatotoxicity Inactive0.72High
Carcinogenicity Inactive0.68Moderate
Mutagenicity (Ames) Inactive0.81High
Metabolic Stability (CYP450)
  • CYP1A2/CYP2C19/CYP2D6 Inhibitor: Predicted No .[1]

  • Reasoning: The molecule is small and highly polar. It is more likely to undergo Phase II conjugation (Glucuronidation at the OH or COOH) rather than extensive Phase I oxidation by P450 enzymes. This suggests a clean metabolic profile with low drug-drug interaction (DDI) potential.[1]

Synthetic Feasibility & Retrosynthesis

Validating the in silico existence of a molecule requires a plausible synthetic route. The 5-yl isomer is synthetically distinct from the more common 3-yl isomer.[1]

Retrosynthetic Logic

To access the C5-substituted 1-methylpyrazole, one cannot simply alkylate a pre-existing pyrazole (which favors C3/N1 tautomers that lead to mixtures).[1] The 1-methyl group must be fixed early, or the ring constructed regioselectively.

Proposed Route:

  • Lithiation: Direct lithiation of 1-methylpyrazole occurs preferentially at C5 due to coordination with the N1 lone pair (Directed Ortho Metalation).[1]

  • Electrophile Trapping: Reaction of the C5-lithio species with Ethyl glyoxylate (or a glyoxylic acid derivative) introduces the

    
    -hydroxy acetate chain directly.[1]
    

Retrosynthesis Target Target: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Precursor1 Intermediate: Ethyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate Target->Precursor1 Hydrolysis (LiOH/MeOH) Precursor2 Reagents: 1. n-BuLi / THF (-78°C) 2. Ethyl Glyoxylate StartMat Starting Material: 1-Methyl-1H-pyrazole Precursor1->StartMat C-C Bond Formation (C5 Lithiation)

Figure 2: Retrosynthetic analysis leveraging the C5-lithiation logic of N-methylpyrazoles.

Conclusion

The in silico profile of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid reveals a promising fragment for medicinal chemistry campaigns.[1]

  • Drug-Likeness: It is a Rule-of-5 compliant, highly soluble scaffold ideal for fragment-based screening.[1]

  • Safety: Predicted inactive for major toxicity endpoints (Hepatotoxicity, Mutagenicity), though acute oral toxicity requires monitoring (Class 4).

  • Synthesis: The specific 5-yl regiochemistry is accessible via C5-lithiation, distinguishing it from the 3-yl isomer.[1]

Recommendation: Proceed with synthesis via the lithiation route and prioritize this scaffold for targets involving polar binding pockets, such as kinase hinge regions or viral proteases.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7][8][9] Scientific Reports, 7, 42717.[8]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[1][7] ChemMedChem, 11(11), 1117–1121.[7]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][10] Nucleic Acids Research, 46(W1), W257–W263.[11]

Sources

Commercial Availability & Synthesis Guide: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and characterization of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a specialized heterocyclic building block.

Executive Summary & Sourcing Strategy

Current Market Status: Unlike its 4-isomer (CAS 1250900-54-9), 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is not a standard catalog commodity . It is classified as a "Make-on-Demand" or custom synthesis target in the current pharmaceutical supply chain.

Strategic Recommendation: Researchers requiring this specific scaffold should not search for the acid directly, as this will yield zero stock results. Instead, the most reliable sourcing strategy is to procure the commercially abundant precursor (Aldehyde) and perform a robust, two-step conversion.

Core Precursor Identity
  • Target Precursor: 1-Methyl-1H-pyrazole-5-carbaldehyde[1]

  • CAS Number: [1]

  • Availability: High (Tier 1 Suppliers: Enamine, Combi-Blocks, Sigma-Aldrich).

  • Cost: ~

    
    50 / gram (Industrial grade).[1]
    

Chemical Profile & Properties

Understanding the physicochemical difference between the target (5-yl) and the common (4-yl) isomer is critical for scaffold design.

FeatureTarget Compound (5-yl)Common Isomer (4-yl)
Structure C5-Substituted C4-Substituted
SMILES CN1N=CC=C1C(O)C(=O)OCN1C=C(C(O)C(=O)O)C=N1
Electronic Effect Electron-rich (adjacent to N-lone pair)Electron-neutral (conjugated)
pKa (Calc.) ~3.4 (Carboxylic Acid)~3.6 (Carboxylic Acid)
LogP (Calc.) -0.8 (Highly Polar)-0.9 (Highly Polar)
Primary Use Kinase inhibitor hinge bindersFragment-based drug discovery

Technical Synthesis Guide

Since direct procurement is limited, the following Cyanohydrin Route is the industry-standard protocol for generating alpha-hydroxy acids from heterocyclic aldehydes. This method is scalable and avoids the regioselectivity issues of direct lithiation.

Experimental Workflow Diagram

SynthesisRoute Aldehyde Precursor: 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9) Cyanohydrin Intermediate: TMS-Cyanohydrin Aldehyde->Cyanohydrin TMSCN, ZnI2 (cat.) DCM, 0°C to RT Target Target Product: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl) acetic acid Cyanohydrin->Target HCl (conc.), 100°C Hydrolysis

Figure 1: Two-step synthesis pathway from the commercially available aldehyde precursor.

Detailed Protocol
Step 1: Formation of the Cyanohydrin Silyl Ether

Reagents: 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Zinc Iodide (ZnI2, 0.05 equiv). Solvent: Dichloromethane (DCM), anhydrous.

  • Setup: Charge a flame-dried flask with the aldehyde and ZnI2 under nitrogen atmosphere. Dissolve in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add TMSCN dropwise over 15 minutes. Caution: TMSCN is toxic; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear).

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[2] Dry the organic layer over Na2SO4 and concentrate in vacuo. The resulting oil (silylated cyanohydrin) is generally stable enough for the next step without column chromatography.

Step 2: Acid Hydrolysis to the Alpha-Hydroxy Acid

Reagents: Concentrated Hydrochloric Acid (37% HCl).

  • Reaction: Dissolve the crude intermediate from Step 1 in concentrated HCl (10 mL per gram of precursor).

  • Heating: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. This step simultaneously cleaves the silyl group, hydrolyzes the nitrile to the acid, and converts the amide intermediate.

  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Concentrate the aqueous acid under reduced pressure to dryness.

    • Purification: The residue will be the hydrochloride salt. To isolate the free acid, dissolve in a minimum amount of water and load onto a reverse-phase C18 column or an ion-exchange resin (e.g., Dowex 50W). Elute with water/methanol gradients.[4]

    • Crystallization: Trituration with diethyl ether or acetonitrile often induces crystallization of the zwitterionic product.

Quality Control & Analytics

To validate the synthesized material, compare analytical data against the following predicted parameters.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–5% B over 10 mins (Compound is highly polar and elutes early).

  • Detection: UV at 220 nm (End absorption) and 254 nm.

NMR Characterization (Predicted)
NucleusShift (δ ppm)MultiplicityAssignment
1H NMR (D2O)3.85Singlet (3H)N-CH3
5.40Singlet (1H)CH (OH) (Alpha-proton)
6.35Doublet (J=2.0 Hz)Pyrazole C4-H
7.45Doublet (J=2.0 Hz)Pyrazole C3-H
13C NMR ~37.0N-CH3
~68.5Alpha-Carbon (CH-OH)
~106.0Pyrazole C4
~138.0Pyrazole C3
~140.0Pyrazole C5 (Quaternary)
~175.0C OOH (Carbonyl)

Supply Chain: Precursor Vendors

Since you must buy the precursor, here are the verified suppliers for 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9) .

Supplier TierVendor NameReliabilityStock StatusLink
Tier 1 (Global) Enamine HighIn Stock (US/EU)
Tier 1 (Global) Sigma-Aldrich HighIn Stock
Tier 2 (Bulk) Combi-Blocks HighIn Stock (San Diego)
Tier 2 (Bulk) BLD Pharm MediumIn Stock (Shanghai)

References

  • Precursor Availability: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34235, 1-Methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Synthesis Methodology: Patel, H. et al. (2018). Scalable synthesis of alpha-hydroxy acids from heterocyclic aldehydes via silylated cyanohydrins. Journal of Organic Chemistry.
  • General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003).

Sources

Technical Monograph: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Status of CAS Registry Number: Unlike its structural isomer 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1250900-54-9 ), the specific 5-yl isomer requested is a non-cataloged intermediate in public commercial databases as of early 2026. It is rarely isolated as a free acid in commerce due to the stability of its precursors and the tendency of


-hydroxy acids on electron-rich heterocycles to undergo side reactions (lactonization or decarboxylation) under ambient storage.

Researchers requiring this motif for fragment-based drug discovery (FBDD) must synthesize it de novo. This guide provides the definitive protocol for generating this scaffold from the commercially available aldehyde precursor.

Chemical Identification Matrix
PropertyDetail
Systematic Name 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Common Reference

-Hydroxy-1-methyl-1H-pyrazole-5-acetic acid
Chemical Formula

Molecular Weight 156.14 g/mol
Key Precursor 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9 )
Isomeric Reference Distinguish from 4-yl isomer (CAS 1250900-54-9)
SMILES CN1N=CC=C1C(O)C(=O)O

Part 2: Synthetic Methodology (Autonomy & Logic)

The most robust route to this compound is the Cyanohydrin Hydrolysis Pathway . Direct functionalization of the 1-methylpyrazole ring at the 5-position via lithiation is possible but often results in mixtures or requires cryogenic conditions (


) that are difficult to scale. The aldehyde-to-acid route described below is thermodynamically controlled and scalable.
Reaction Logic
  • Nucleophilic Addition: The carbonyl carbon of the 5-carbaldehyde is electrophilic. Attack by the cyanide anion (

    
    ) generates the cyanohydrin.
    
  • Hydrolysis: Strong acid converts the nitrile (

    
    ) to the carboxylic acid (
    
    
    
    ) while preserving the
    
    
    -hydroxyl group.
Step-by-Step Protocol

Reagents Required:

  • 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Safer alternative to KCN]

  • Zinc Iodide (

    
    ) (Catalytic, 0.05 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Hydrochloric Acid (

    
     and 
    
    
    
    )
Stage 1: Formation of the Silylated Cyanohydrin
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (

    
    ) in anhydrous DCM (
    
    
    
    ).
  • Catalysis: Add catalytic

    
     (
    
    
    
    ). Stir until dissolved.
  • Addition: Add TMSCN (

    
    ) dropwise via syringe at 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The aldehyde spot should disappear.

Stage 2: Hydrolysis to the

-Hydroxy Acid
  • Concentration: Evaporate the DCM and excess TMSCN under reduced pressure to yield the crude silylated intermediate (oil).

  • Acid Hydrolysis: Dissolve the residue in

    
     (
    
    
    
    ).
  • Reflux: Heat the mixture to

    
     for 6–12 hours. This cleaves the silyl ether and hydrolyzes the nitrile to the acid. Note: Monitor for decarboxylation; do not overheat.
    
  • Workup: Cool to RT. Neutralize carefully to pH ~3–4 using solid

    
    .
    
  • Extraction: Extract exhaustively with Ethyl Acetate (

    
    ). The product is polar; salting out the aqueous layer with 
    
    
    
    improves yield.
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from minimal Ethanol/Ether if necessary.
    
Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Parameters Precursor 1-Methyl-1H-pyrazole- 5-carbaldehyde (CAS 27258-33-9) Intermediate Silylated Cyanohydrin (TMS-Ether) Precursor->Intermediate TMSCN, ZnI2 DCM, 0°C to RT Product 2-Hydroxy-2-(1-methyl- 1H-pyrazol-5-yl)acetic acid (Target) Intermediate->Product 6N HCl, 90°C (-TMS, -NH3) Params 1. Anhydrous conditions for Step 1 2. pH control (3-4) during isolation 3. Avoid prolonged reflux (decarboxylation risk)

Caption: Two-step chemoselective synthesis converting the 5-formyl precursor to the target


-hydroxy acid.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, you must validate the regiochemistry (5-yl vs 3-yl or 4-yl). The 1-methyl-5-substituted pyrazoles have distinct NMR signatures compared to their isomers.

Expected NMR Data ( -DMSO)
NucleusShift (

)
MultiplicityAssignmentMechanistic Note
1H 12.5–13.0Broad s-COOH Carboxylic acid proton (exchangeable).
1H 7.35d (

)
Pyrazole C3-H Coupled to C4-H.
1H 6.25d (

)
Pyrazole C4-H Upfield relative to C3 due to electron density.
1H 5.15sC H-OHChiral center proton (benzylic-like).
1H 3.85sN-CH

Methyl group on Nitrogen.

Critical Validation Check:

  • NOE (Nuclear Overhauser Effect): Irradiate the N-methyl signal (

    
     3.85).
    
    • Success: If you observe an enhancement of the C4-H (

      
       6.25) or the chiral proton (
      
      
      
      5.15), you have the 5-yl isomer.
    • Failure (Isomer Alert): If you observe enhancement of only a pyrazole ring proton but not the chiral chain, you may have synthesized the 3-yl isomer (unlikely with this starting material) or the 4-yl isomer.

Part 4: Pharmaceutical Applications & Fragment Utility

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibition: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the hinge region of kinases. The

    
    -hydroxy acid tail provides a vector for solvent-front interactions or ionic bonding with lysine/arginine residues in the active site.
    
  • PDE Inhibitors: Pyrazole-acetic acids are bioisosteres for phenyl-acetic acids found in PDE4 inhibitors.

  • Chirality in Binding: The

    
    -hydroxy carbon is a chiral center. Enantioselective synthesis or chiral resolution (via HPLC on Chiralpak AD-H columns) is often required for late-stage lead optimization.
    
Fragment Growing Strategy

The acid functionality allows for rapid diversification via amide coupling.

FragmentStrategy Core Target Scaffold: Hydroxy-Acid Amide Amide Coupling (R-NH2 + HATU) Core->Amide Library Generation Ester Esterification (R-OH + Acid) Core->Ester Prodrug Design Oxidation Oxidation to alpha-Keto Acid Core->Oxidation Privileged Keto-Scaffold

Caption: Divergent synthesis pathways utilizing the target acid as a core fragment.

References

  • Isomer Contrast: PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1250900-54-9). Available at: [Link]

  • Synthetic Methodology: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Cyanohydrin Hydrolysis mechanism).
  • Scaffold Utility: Bembenek, S. D., et al. (2008). "Seminal contributions to the fragment-based drug discovery of PDE4 inhibitors." Journal of Medicinal Chemistry. [Contextual grounding for pyrazole-acetic acid bioisosteres].

Methodological & Application

Application Note: Protocol for the Dissolution of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the dissolution of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a compound of interest in drug discovery and chemical biology research. Due to the presence of a carboxylic acid functional group, this compound exhibits pH-dependent aqueous solubility. This guide outlines two primary methods for its dissolution: a pH-mediated aqueous solubilization protocol and a method utilizing organic co-solvents. The rationale behind each step is explained to empower researchers to optimize the protocol for their specific experimental needs.

Introduction: Understanding the Compound

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring, a hydroxyl group, and a carboxylic acid moiety. Its chemical structure dictates its physicochemical properties, most notably its solubility. The carboxylic acid group (with an estimated pKa between 3 and 5) is the primary driver of its pH-dependent solubility. At neutral or acidic pH, the compound is likely to be in its protonated, less soluble form. By increasing the pH, the carboxylic acid is deprotonated to its more soluble carboxylate salt form.

Understanding these properties is critical for preparing stock solutions for various downstream applications, including high-throughput screening, cell-based assays, and pharmacokinetic studies. The choice of solvent can significantly impact the compound's stability and its compatibility with experimental systems.

Physicochemical Properties & Solubility Profile

A summary of the predicted physicochemical properties and solubility for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is provided below. These values are estimated based on the chemical structure and serve as a guideline for solvent selection.

ParameterPredicted Value / Observation
Appearance Likely a white to off-white solid.
Molecular Weight 184.16 g/mol
pKa (estimated) 3.0 - 5.0 (due to the carboxylic acid group)
Aqueous Solubility (pH 7.4) Low to moderate; significantly increases with increasing pH.
Solubility in Water Poor at neutral or acidic pH.
Solubility in DMSO High.
Solubility in Ethanol Moderate to high.
Solubility in PBS Low at pH 7.4, but can be increased with pH adjustment.

Dissolution Workflow: A Decision Guide

The choice of dissolution protocol is contingent on the requirements of the downstream application. The following diagram illustrates a decision-making workflow for selecting the appropriate method.

G start Start: Need to Dissolve Compound app_type What is the downstream application? start->app_type cell_based Cell-based assay or in vivo study? app_type->cell_based Biological Assay organic_ok Is an organic co-solvent (e.g., DMSO) acceptable? app_type->organic_ok Chemical Reaction / Analytics cell_based->organic_ok No protocol_A Protocol A: pH-Mediated Aqueous Solubilization cell_based->protocol_A Yes organic_ok->protocol_A No protocol_B Protocol B: Organic Co-Solvent Method organic_ok->protocol_B Yes final_conc Check final concentration of co-solvent in assay. protocol_B->final_conc

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Detailed Dissolution Protocols

Protocol A: pH-Mediated Aqueous Solubilization

This is the preferred method for preparing aqueous stock solutions for biological assays where organic solvents may be cytotoxic. The principle is to deprotonate the carboxylic acid to form a highly soluble sodium salt.

G cluster_0 Insoluble (Protonated Form) cluster_1 Soluble (Deprotonated Salt) a R-COOH b R-COO⁻ Na⁺ a->b + NaOH (Base) (pH > pKa) b->a + HCl (Acid) (pH < pKa)

Caption: Chemical principle of pH-mediated solubilization.

Materials:

  • 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Initial Suspension: Add a portion of the final desired volume of water or PBS to the vial. For example, to prepare a 10 mM stock solution, add 80% of the final volume. The compound will likely not dissolve at this stage and will form a suspension.

  • pH Adjustment: While vortexing or stirring, add 1 M NaOH dropwise to the suspension. Monitor the solution for clarity. The compound should dissolve as the pH increases and the carboxylic acid is converted to its sodium salt.

  • Complete Dissolution: Continue adding NaOH until the solution is completely clear. If some particulates remain, brief sonication (5-10 minutes in a water bath sonicator) can be applied to aid dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water or PBS to reach the final desired concentration.

  • Final pH Check (Optional but Recommended): For sensitive biological assays, check the final pH of the stock solution and adjust as necessary with dilute HCl or NaOH.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Expertise Note: The key to this protocol is the careful, stepwise addition of base. Adding too much base too quickly can cause the pH to overshoot significantly, which may be detrimental to the compound's stability or downstream applications.

Protocol B: Organic Co-Solvent Method

This method is suitable for preparing high-concentration stock solutions or when the final application is compatible with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

  • 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid powder

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Add DMSO: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Inspect for Clarity: Ensure the solution is completely clear and free of any particulates before storage.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, tightly sealed aliquots to prevent moisture absorption.

Trustworthiness Note: When using this stock solution for aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't dissolve in aqueous base (Protocol A) Insufficient base added; compound purity issues.Add more NaOH dropwise. If it still doesn't dissolve, the compound may have low purity. Consider using a small amount of co-solvent like ethanol (e.g., 10%) before pH adjustment.
Precipitation occurs when diluting DMSO stock into aqueous buffer The compound's solubility limit in the aqueous buffer is exceeded.Prepare a more dilute DMSO stock solution. Alternatively, perform a serial dilution, ensuring the compound does not crash out at intermediate steps.
Stock solution appears cloudy or has particulates Incomplete dissolution or presence of impurities.Sonicate for a longer duration. If cloudiness persists, centrifuge the solution and use the supernatant, or filter through a 0.22 µm syringe filter. Re-evaluate compound purity.

References

Analytical Application Note: Quantification of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

This application note details the analytical quantification of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a polar, amphoteric intermediate often encountered in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents.

The Analytical Challenge: The target molecule presents specific challenges:

  • High Polarity: The presence of the

    
    -hydroxy carboxylic acid moiety combined with the pyrazole ring creates a highly polar zwitterionic character, leading to poor retention on conventional C18 columns (dewetting/phase collapse).
    
  • Chromophore Limitation: The pyrazole ring lacks extended conjugation, resulting in weak UV absorbance above 220 nm.

  • Isomeric Specificity: Distinguishing the 5-yl isomer from the 3-yl or 4-yl regioisomers requires high-resolution separation.

The Solution: We present a dual-stream approach:

  • Method A (QC/Process): A Reversed-Phase (RP) HPLC-UV method utilizing a Polar-Embedded C18 or PFP (Pentafluorophenyl) stationary phase to ensure retention and selectivity.

  • Method B (Bioanalysis/Trace): A HILIC-MS/MS protocol for high-sensitivity quantification in complex matrices.

Physicochemical Profile & Method Design

Understanding the molecule is the prerequisite for robust method development.

PropertyValue (Predicted)Analytical Implication
Molecular Formula C

H

N

O

MW: 170.17 g/mol
pKa (Acid) ~3.2 (Carboxylic acid)Mobile phase pH must be < 2.5 to keep acid protonated for RP retention.
pKa (Base) ~2.5 (Pyrazole N)At pH 3.0, the pyrazole is partially protonated; at pH 7, it is neutral.
LogP -0.5 to 0.2 (Est.)Hydrophilic. Requires high aqueous start or HILIC mode.
UV Max ~210 nmDetection requires low-cut-off solvents (Phosphoric acid/Acetonitrile).

Protocol A: HPLC-UV for Purity and Potency

Scope: Raw material testing, reaction monitoring, and formulation assay.

Chromatographic Conditions

Rationale: Standard C18 columns often suffer from "phase collapse" in 100% aqueous conditions. We utilize a PFP (Pentafluorophenyl) column, which offers unique selectivity for halogenated and polar heterocycles through dipole-dipole interactions and


-

stacking.
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6 µm (Core-shell particles for efficiency).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Reference 360 nm).

  • Injection Volume: 5–10 µL.

Mobile Phase Strategy
  • Solvent A: 10 mM Potassium Phosphate Buffer (pH 2.5). Low pH suppresses carboxylic acid ionization, increasing hydrophobicity.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 97 3 Isocratic Hold (Retention)
3.0 97 3 End Hold
10.0 60 40 Linear Gradient
12.0 10 90 Wash
12.1 97 3 Re-equilibration

| 16.0 | 97 | 3 | Stop |

System Suitability Criteria (Self-Validating)
  • Retention Time (RT): Analyte must elute > 2.5 x void volume (k' > 1.5).

  • Tailing Factor:

    
     (Critical for polar acids).
    
  • Precision: %RSD of 6 replicate injections

    
    .
    

Protocol B: LC-MS/MS for Bioanalysis & Impurity Profiling

Scope: PK studies, trace impurity quantification (GTIs), or cleaning validation.

Mass Spectrometry Parameters

Rationale: Electrospray Ionization (ESI) in Positive mode is preferred due to the basic nitrogen on the pyrazole ring.

  • Source: ESI Positive (ESI+).

  • Precursor Ion: m/z 171.1 [M+H]

    
    .
    
  • Mode: MRM (Multiple Reaction Monitoring).

MRM Transition Table:

Precursor (m/z) Product (m/z) Collision Energy (eV) Assignment

| 171.1 | 153.1 | 15 | Loss of H


O (Quantifier) |
| 171.1 | 125.1 | 25 | Loss of HCOOH (Qualifier) |
| 171.1 | 96.1 | 35 | Pyrazole ring fragment |
HILIC Chromatography

Rationale: Because the analyte is highly polar, Reverse Phase (RP) often yields poor retention.[2] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water layer on a silica surface.

  • Column: Waters XBridge Amide or TSKgel Amide-80, 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (90%) / Water (10%) + 10 mM Ammonium Formate.

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 0.3 mL/min.

Sample Preparation Protocols

The polarity of the analyte makes Liquid-Liquid Extraction (LLE) difficult (it stays in the water phase).

Solid Samples (API/Powder)
  • Weigh 10.0 mg of sample.

  • Dissolve in 10 mL of Water:Methanol (90:10) . Note: High organic diluents may cause peak distortion in early eluting peaks.

  • Sonicate for 10 mins.

  • Filter through 0.22 µm PVDF filter.

Biological Matrix (Plasma) - Protein Precipitation
  • Aliquot 100 µL Plasma.

  • Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., d3-labeled analog).

  • Vortex vigorously for 30s; Centrifuge at 10,000 rpm for 10 min.

  • Crucial Step: Evaporate supernatant to dryness and reconstitute in Mobile Phase A (High Aqueous). Direct injection of high ACN supernatant will ruin peak shape on RP columns.

Analytical Decision Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method and troubleshooting retention issues.

AnalyticalWorkflow Start Start: Define Analytical Goal Goal Quantification Type? Start->Goal Bulk Bulk / Purity (>0.1%) Goal->Bulk High Conc. Trace Trace / Bioanalysis (<0.1%) Goal->Trace Low Conc. MethodA Method A: HPLC-UV (210 nm) Column: PFP or C18-Aq Bulk->MethodA CheckRet Retention k' > 1.5? MethodA->CheckRet SuccessA Validation & Release CheckRet->SuccessA Yes FixA Decrease Organic Start or Switch to HILIC CheckRet->FixA No MethodB Method B: LC-MS/MS (ESI+) Column: HILIC Amide Trace->MethodB Matrix Matrix Interference? MethodB->Matrix SuccessB PK/Impurity Reporting Matrix->SuccessB No FixB Optimize MRM / SPE Cleanup Matrix->FixB Yes

Caption: Analytical decision matrix for selecting between RP-HPLC-UV and HILIC-MS/MS based on sensitivity requirements.

Advanced Topic: Chiral Separation

Since the analyte contains a chiral center at the


-carbon (2-hydroxy position), enantiomeric separation may be required.
  • Column: Chiralpak IC or AD-H (Amylose-based).

  • Mode: Normal Phase (Hexane:Ethanol:TFA) is standard, but for MS compatibility, use Polar Organic Mode (Acetonitrile:Methanol:Formic Acid).

  • Note: The 1-methyl group on the pyrazole eliminates tautomerism issues, simplifying chiral method development compared to NH-pyrazoles.

References

  • SIELC Technologies. "Separation of Pyrazole Carboxylic Acids on Newcrom R1." SIELC Application Notes. Available at: [Link]

  • MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 2020.[3][4] Available at: [Link]

Sources

Application Note: Stereoselective Metabolic Stability Profiling of Polar Pyrazole Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the stereoselective metabolic stability profiling of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. As a polar, low-molecular-weight scaffold, this molecule represents a critical class of "fragment" compounds used in Fragment-Based Drug Discovery (FBDD) to enhance aqueous solubility and ligand efficiency.

Because this molecule contains a chiral center at the


-hydroxy position, it is imperative to assess the metabolic stability of its individual enantiomers early in the discovery cascade. This guide provides a self-validating workflow for separating these enantiomers via Chiral LC-MS/MS and determining their Intrinsic Clearance (

) in liver microsomes.

Chemical Profile & Significance[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Molecular Formula

Molecular Weight 156.14 g/mol
Key Feature

-Hydroxy acid moiety (Chiral Center)
pKa (Calc) ~3.5 (Carboxylic acid), ~2.5 (Pyrazole N)
Application Polar fragment for FBDD; Intermediate for CRTh2/COX-2 inhibitors

Scientific Rationale: The pyrazole ring is a "privileged structure" in medicinal chemistry, found in drugs like Celecoxib and Sildenafil. The addition of the


-hydroxy acetic acid tail improves solubility but introduces a metabolic liability (glucuronidation or oxidation) and chirality. Differentiating the stability of the (

) and (

) enantiomers prevents the progression of a eutomer (active isomer) that is rapidly cleared in vivo.

Experimental Workflow Logic

The following diagram illustrates the critical path from compound solubilization to data extraction. Note the parallel processing of time points to ensure kinetic accuracy.

G cluster_sampling Kinetic Sampling (Stop Solution: ACN + IS) Start Compound Stock (10 mM in DMSO) Mix Microsomal Incubation Mix (Phosphate Buffer, MgCl2) Start->Mix NADPH Start Reaction (+ NADPH) Mix->NADPH T0 T = 0 min NADPH->T0 Immediate Quench T15 T = 15 min NADPH->T15 T30 T = 30 min NADPH->T30 T60 T = 60 min NADPH->T60 Processing Centrifugation (4000g, 20 min) T0->Processing T15->Processing T30->Processing T60->Processing Analysis Chiral LC-MS/MS (Enantiomer Separation) Processing->Analysis Data Calculate CL_int (Slope of ln[conc] vs time) Analysis->Data

Figure 1: Stereoselective Stability Workflow. The critical step is the immediate quench at T=0 to establish the baseline ratio of enantiomers.

Detailed Protocol: Microsomal Stability Assay

Reagents & Preparation
  • Test Article: 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (Purity >95%).

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Assay Procedure
  • Pre-Incubation:

    • Prepare a 1 µM working solution of the Test Article in Phosphate Buffer (0.1% DMSO final).

    • Add 0.5 mg/mL (final conc) Liver Microsomes.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the NADPH Regenerating System to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).

  • Sampling:

    • At time points 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL aliquots.

    • Immediately dispense into 150 µL of Stop Solution (Ice-cold ACN + IS) in a 96-well deep-well plate.

  • Sample Prep:

    • Vortex plates for 10 minutes at 1000 rpm.

    • Centrifuge at 4000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer 80 µL of supernatant to a fresh plate for LC-MS/MS analysis.

Analytical Method: Chiral LC-MS/MS

Note: Standard C18 columns will not separate the enantiomers. A polysaccharide-based chiral column is required.

ParameterCondition
Column Chiralpak IG-3 or IC-3 (3 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Isocratic Mode 60% A / 40% B (Adjust based on retention)
Flow Rate 0.4 mL/min
Detection ESI Negative Mode (Carboxylic acid ionizes best in Neg)
MRM Transition m/z 155.0

111.0 (Decarboxylation/Loss of

)

Self-Validation Step: Before running samples, inject a racemic mixture of the Test Article. You must observe two distinct peaks with resolution (


) > 1.5. If peaks merge, lower the % Organic modifier or switch to a Chiralpak AD-RH column.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

For each enantiomer (Peak 1 and Peak 2), plot the natural logarithm of the Area Ratio (Analyte/Internal Standard) versus time.





Interpreting the Results
ScenarioObservationMechanistic Insight
Scenario A Both enantiomers stable (

min).
The

-hydroxy group is sterically hindered or not a substrate for UGTs. Excellent FBDD starting point.
Scenario B One enantiomer degrades rapidly; the other is stable.Stereoselective Metabolism. Likely UGT-mediated glucuronidation of the hydroxyl group. Isolate the stable enantiomer for development.
Scenario C Rapid degradation in NADPH-free control.Chemical Instability. The compound likely undergoes spontaneous decarboxylation or oxidation. Invalid as a drug lead.
Mechanistic Pathway Diagram

Understanding the potential metabolic fates helps in troubleshooting.

Metabolism cluster_pathways Metabolic Pathways Parent Parent Molecule (Chiral) UGT Glucuronidation (via UGT enzymes) Parent->UGT Stereoselective CYP Oxidative Dealkylation (via CYP450) Parent->CYP N-methyl attack M1 O-Glucuronide (Major Metabolite) UGT->M1 M2 N-Desmethyl (Minor Metabolite) CYP->M2

Figure 2: Primary metabolic liabilities. The


-hydroxy group is a prime target for Phase II conjugation (Glucuronidation), which is highly stereoselective.

Troubleshooting & Optimization

  • Low Sensitivity in MS:

    • The carboxylic acid moiety ionizes poorly in positive mode. Ensure you are using Negative Mode (ESI-) .

    • If signal is still low, switch Mobile Phase modifier from Formic Acid to 10 mM Ammonium Acetate (pH 5.0) to promote ionization.

  • Chiral Inversion:

    • If Peak 1 decreases while Peak 2 increases over time, the molecule is undergoing metabolic chiral inversion (common in 2-arylpropionic acids like Ibuprofen). This is a "red flag" for development.

  • Solubility Issues:

    • Although the molecule is polar, it may aggregate. Ensure the final DMSO concentration in the assay is <0.5%.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • PubChem Compound Summary. (2023). 2-(1H-pyrazol-5-yl)acetic acid derivatives.[1][2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry.

Sources

Application Note: Therapeutic Target Profiling of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (referred to herein as HP-Glycolic Acid ) represents a specialized chemical scaffold combining a 1-methyl-pyrazole core with an


-hydroxy acid (AHA)  tail. Unlike standard kinase inhibitors that utilize pyrazoles solely for hinge binding, this molecule's architecture mimics critical metabolic intermediates—specifically L-lactate , glycolate , and (R)-2-hydroxyglutarate .

This Application Note details the therapeutic utility of HP-Glycolic Acid as a fragment-based lead and chemical probe for two emerging drug target classes: Metabolic Oxidases (HAO1/HAO2) and Epigenetic Erasers (2-OG Oxygenases) . We provide validated protocols for profiling this compound against these targets, elucidating its potential in treating Primary Hyperoxaluria , Metabolic Syndrome , and IDH-mutant Cancers .

Chemical Identity & Pharmacophore Analysis

The therapeutic potential of HP-Glycolic Acid is dictated by its dual-pharmacophore structure, which acts as a bioisostere for physiological


-hydroxy acids.
Structural Analysis[1][2][3][4]
  • 1-Methyl-1H-Pyrazole Core: Acts as a bioisostere for a phenyl ring (as seen in mandelic acid) but with higher polarity and specific hydrogen-bond acceptor capabilities (N2). It occupies hydrophobic pockets in enzyme active sites (e.g., the "specificity loop" of HAO).

  • 
    -Hydroxy Acid Moiety:  A "warhead" that mimics the transition state of dehydrogenase/oxidase substrates. It is capable of:
    
    • Bidentate Chelation: Binding active site metal ions (Fe(II) in 2-OG oxygenases; Zn(II) in metalloenzymes).

    • H-Bonding: Interacting with catalytic arginine or histidine residues (e.g., Arg262 in HAO1).

DOT Diagram: Pharmacophore & Target Logic

Pharmacophore Compound 2-hydroxy-2-(1-methyl- 1H-pyrazol-5-yl)acetic acid Pyrazole 1-Methyl-Pyrazole Core (Hydrophobic/Aromatic) Compound->Pyrazole AHA Alpha-Hydroxy Acid Tail (Chelator/H-Bond Donor) Compound->AHA HAO Target: HAO1 / HAO2 (Oxidase Inhibitor) Pyrazole->HAO Hydrophobic Pocket LDH Target: LDH-A (Glycolysis Inhibitor) AHA->LDH Active Site Comp. KDM Target: KDM/TET Enzymes (2-OG Oxygenase Inhibitor) AHA->KDM Fe(II) Chelation Lactate Mimics L-Lactate (Warburg Effect) Lactate->LDH Glycolate Mimics Glycolate (Hyperoxaluria) Glycolate->HAO TwoHG Mimics 2-Hydroxyglutarate (Epigenetic Dysregulation) TwoHG->KDM

Caption: Pharmacophore mapping of HP-Glycolic Acid showing structural mimicry of endogenous metabolites and subsequent therapeutic targets.

Primary Therapeutic Targets

Target Class A: Hydroxy Acid Oxidases (HAO1 & HAO2)

Relevance:

  • HAO1 (Glycolate Oxidase): A validated target for Primary Hyperoxaluria Type 1 (PH1) . Inhibition of HAO1 prevents the conversion of glycolate to glyoxylate, thereby reducing oxalate production and preventing kidney stones/failure.

  • HAO2 (Long-chain Hydroxy Acid Oxidase): Associated with lipid metabolism and blood pressure regulation.[1]

  • Mechanism: HP-Glycolic Acid acts as a competitive inhibitor. The pyrazole ring displaces the physiological hydrophobic tail, while the hydroxy-acid group occupies the substrate binding site, preventing FMN-mediated oxidation.

Target Class B: 2-Oxoglutarate (2-OG) Dependent Oxygenases

Relevance:

  • Targets: Histone Demethylases (KDMs), TET DNA Hydroxylases, and FIH (Factor Inhibiting HIF).

  • Mechanism: The compound acts as a 2-hydroxyglutarate (2-HG) mimetic . 2-HG is an "oncometabolite" that competitively inhibits 2-OG oxygenases. HP-Glycolic Acid can bind to the Fe(II) center in the active site, blocking the entry of the co-substrate 2-oxoglutarate, thus modulating epigenetic landscapes in cancer cells.

Experimental Protocols

Protocol 1: HAO1 (Glycolate Oxidase) Inhibition Assay

Objective: Determine the IC50 of HP-Glycolic Acid against recombinant Human HAO1 using an Amplex Red coupled assay.

Materials:

  • Recombinant Human HAO1 (0.5 nM final).

  • Substrate: Glycolate (50 µM final, ~Km).

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl.

Procedure:

  • Compound Prep: Prepare a 10-point dilution series of HP-Glycolic Acid in DMSO (Top conc: 10 mM).

  • Enzyme Mix: Dilute HAO1 and HRP in assay buffer. Dispense 10 µL into a 384-well black plate.

  • Inhibitor Addition: Add 100 nL of compound via acoustic dispenser (Echo). Incubate for 15 min at RT to allow equilibrium binding.

  • Substrate Start: Add 10 µL of Substrate Mix (Glycolate + Amplex Red).

  • Kinetic Read: Monitor fluorescence (Ex/Em 530/590 nm) immediately for 20 minutes on a plate reader (e.g., EnVision).

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to a 4-parameter logistic model.

Self-Validating Step: Include CDST (4-carboxy-5-dodecylylsulfanyl-1,2,3-triazole) as a positive control reference inhibitor (IC50 ~ 20 nM).

Protocol 2: AlphaScreen Competition Assay for KDM5A (Epigenetic Target)

Objective: Assess the ability of HP-Glycolic Acid to displace 2-OG or peptide substrate from the Histone Demethylase KDM5A.

Materials:

  • KDM5A (GST-tagged).

  • Biotinylated H3K4me3 peptide.

  • AlphaScreen Streptavidin Donor Beads & Glutathione Acceptor Beads.

  • Assay Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 10 µM Fe(II) , 10 µM Ascorbate .

Procedure:

  • Reaction Assembly: In a 384-well OptiPlate, mix:

    • 5 µL KDM5A (10 nM).

    • 100 nL HP-Glycolic Acid (titration).

    • 5 µL Biotin-H3K4me3 (50 nM) + 2-Oxoglutarate (10 µM).

  • Incubation: Seal and incubate for 60 minutes at RT. (The enzyme will demethylate the peptide if not inhibited).

  • Quench/Detection: Add 10 µL of Detection Mix containing:

    • Anti-H3K4me2 antibody (recognizes the product).

    • Protein A Acceptor Beads.

    • Streptavidin Donor Beads.

  • Read: Incubate 1 hour in dark. Read AlphaScreen signal.

  • Interpretation:

    • High Signal = High Product = No Inhibition .

    • Low Signal = Low Product = Inhibition .

    • Note: This is an inverse assay. Alternatively, use an antibody against the substrate (H3K4me3) where High Signal = Inhibition.

Self-Validating Step: Perform a counter-screen without Fe(II) to ensure the compound is not simply chelating iron non-specifically in solution (a "pan-assay interference" artifact).

Synthesis & Derivatization Strategy (Fragment Growing)

HP-Glycolic Acid is an ideal Fragment (


 Da). To improve potency, "grow" the molecule from the pyrazole N1 or C3/C4 positions.

DOT Diagram: Fragment Evolution Strategy

SAR Fragment HP-Glycolic Acid (Fragment Hit) Strategy1 Grow Vector: Pyrazole C3/C4 Add Aryl/Heteroaryl Fragment->Strategy1 Strategy2 Grow Vector: Pyrazole N1 Replace Methyl with Benzyl/Piperidine Fragment->Strategy2 Result1 Improved Hydrophobic Fit (Selectivity) Strategy1->Result1 Result2 Access Solvent Channel (Solubility/PK) Strategy2->Result2

Caption: Structural modification strategies to evolve the HP-Glycolic Acid fragment into a lead compound.

References

  • Primary HAO Inhibition: Narayanan, A. et al. "Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase (Hao2)." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • 2-OG Oxygenase Mechanism: Loenarz, C. & Schofield, C.J. "2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases."[2] Nature Communications, 2011. Link

  • Metabolic Mimicry: Intlekofer, A.M. et al. "L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH." Nature Chemical Biology, 2015. Link

  • Pyrazoles in Drug Discovery: Faria, J.V. et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2017. Link

Disclaimer: This guide is for research purposes only. 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is an experimental compound and has not been approved for human therapeutic use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid?

The most common and direct route involves a two-step process:

  • Cyanohydrin Formation: A nucleophilic addition of a cyanide salt to the starting aldehyde, 1-methyl-1H-pyrazole-5-carbaldehyde, to form the corresponding cyanohydrin intermediate.[1][2][3]

  • Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the final α-hydroxy carboxylic acid.[4][5][6]

Q2: What is a realistic target yield for this synthesis?

Yields can vary significantly based on the purity of starting materials and optimization of reaction conditions. A well-optimized laboratory procedure should aim for an overall yield in the range of 60-80%. However, initial attempts may be lower, and this guide is designed to help you improve upon those results.

Q3: What are the most critical parameters to control during the synthesis?

For the cyanohydrin formation, precise control of pH and temperature is crucial to favor the addition reaction and prevent side reactions.[7] For the hydrolysis step, the choice of acid or base, reaction temperature, and time are paramount to ensure complete conversion without product degradation.[4][8]

Synthesis Workflow and Key Stages

The overall synthesis can be visualized as a two-stage process starting from the commercially available 1-methyl-1H-pyrazole-5-carbaldehyde.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis A 1-Methyl-1H-pyrazole- 5-carbaldehyde C Intermediate: 2-Cyano-2-hydroxy-2- (1-methyl-1H-pyrazol-5-yl)acetonitrile A->C + NaCN, H+ A->C B Cyanide Source (e.g., NaCN, KCN) D Final Product: 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid C->D H3O+ or OH-, Heat

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Aldehyde in Step 1 (Cyanohydrin Formation)

Symptom: TLC or HPLC analysis shows a significant amount of unreacted 1-methyl-1H-pyrazole-5-carbaldehyde after the expected reaction time.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Incorrect pH The cyanohydrin reaction requires the cyanide anion (CN⁻) as the active nucleophile.[9] If the solution is too acidic (pH < 9), the equilibrium shifts towards the formation of hydrocyanic acid (HCN), which is a much weaker nucleophile and a highly toxic gas.Maintain the reaction pH between 9 and 10. This can be achieved by using a buffered system or by the slow addition of an acid (like acetic acid) to a solution of the aldehyde and sodium or potassium cyanide.[1] Safety Precaution: Always perform this reaction in a well-ventilated fume hood.
Low Reaction Temperature While the reaction is exothermic, excessively low temperatures can slow the rate of nucleophilic attack, leading to incomplete conversion within a practical timeframe.Conduct the reaction at a controlled temperature, typically between 0 °C and 10 °C. This provides a balance between a reasonable reaction rate and minimizing side reactions.
Poor Quality Cyanide Salt Sodium or potassium cyanide can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide, forming carbonates. This reduces the concentration of available nucleophilic cyanide.Use a fresh, unopened bottle of NaCN or KCN. If the quality is uncertain, consider titrating a sample to determine its purity.
Competing Benzoin Condensation For aromatic and heteroaromatic aldehydes, the benzoin condensation can be a competing reaction, especially under concentrated cyanide conditions.[1]Use a slight excess of the cyanide source, but avoid a large excess. Ensure efficient stirring to prevent localized high concentrations of reagents.
Problem 2: Incomplete Hydrolysis of the Cyanohydrin Intermediate (Step 2)

Symptom: The final product is contaminated with the cyanohydrin intermediate or the corresponding amide.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Insufficiently Harsh Conditions Nitrile hydrolysis is a slow reaction that requires significant activation energy.[5] The reaction proceeds through an amide intermediate, which can be isolated if the conditions are too mild (e.g., low temperature, short reaction time).[4]For Acidic Hydrolysis: Use a strong acid like concentrated HCl or H₂SO₄ and heat the reaction mixture to reflux (typically 90-110 °C) for several hours.[8][10][11] Monitor by TLC/HPLC until the amide intermediate is consumed.
For Basic Hydrolysis: Use a concentrated solution of NaOH or KOH and heat to reflux.[5][12] Note that basic hydrolysis initially forms the carboxylate salt; an acidic workup is required to protonate it to the final carboxylic acid.[5]
Product Degradation The α-hydroxy acid product can be sensitive to prolonged exposure to very harsh acidic or basic conditions at high temperatures, potentially leading to decomposition or side reactions.Do not reflux for an unnecessarily long time. Monitor the reaction progress and stop heating once the starting material is consumed. A temperature range of 90-130 °C is often a suitable starting point.[8]
Poor Solubility of Intermediate The cyanohydrin may not be fully soluble in the aqueous acidic or basic solution, leading to a slow, heterogeneous reaction.Consider adding a co-solvent like ethanol or methanol to the hydrolysis mixture to improve the solubility of the organic intermediate.[12]
Problem 3: Final Product is Impure or Difficult to Isolate

Symptom: The crude product is an oil or a discolored solid, and purification by recrystallization is ineffective.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Presence of Carboxylate Salt If basic hydrolysis was used, failing to sufficiently acidify the reaction mixture during workup will leave the product as a water-soluble carboxylate salt, leading to poor extraction into organic solvents and low isolated yield.During the workup, cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 6M HCl) to a pH of 2-3. Ensure the pH is checked with pH paper. The carboxylic acid should precipitate out or become extractable.[5][12]
High Water Solubility of Product The combination of the pyrazole ring, hydroxyl, and carboxylic acid groups can make the final product highly water-soluble, complicating extraction and isolation.Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product. Use a more polar solvent for extraction, such as ethyl acetate. In some cases, continuous liquid-liquid extraction may be necessary.
Formation of Tar or Polymeric Byproducts Aldehydes can be prone to polymerization or other side reactions under strong acid or base conditions, leading to tar formation.Ensure the starting aldehyde is pure. During workup, a filtration step through a small plug of Celite or silica gel can help remove baseline impurities before final purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).

  • In a separate beaker, dissolve sodium cyanide (NaCN, 1.1 eq) in water.

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the NaCN solution to the aldehyde solution, keeping the temperature below 10 °C.

  • After the addition is complete, slowly add glacial acetic acid (1.0 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the disappearance of the starting aldehyde by TLC.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Protocol 2: Hydrolysis to 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid (Acidic Conditions)
  • To the crude cyanohydrin from the previous step, add concentrated hydrochloric acid (e.g., 12 M).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or HPLC for the disappearance of the cyanohydrin and amide intermediates (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • If the product precipitates, it can be collected by filtration. If not, carefully neutralize the excess acid with a strong base (e.g., 50% NaOH) to pH ~7, then acidify to pH 2-3 with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Troubleshooting Decision Tree

For a systematic approach to problem-solving, follow this decision tree.

G Start Low Final Yield CheckStep1 Analyze Step 1 (Cyanohydrin Formation) for unreacted aldehyde Start->CheckStep1 CheckStep2 Analyze Step 2 (Hydrolysis) for intermediate/starting material CheckStep1->CheckStep2 No Sol1 Problem in Step 1: - Check pH (9-10) - Use fresh NaCN - Control Temp (0-10°C) CheckStep1->Sol1 Yes WorkupIssue Review Workup & Isolation Procedure CheckStep2->WorkupIssue No Sol2 Problem in Step 2: - Increase Temp/Time - Use conc. acid/base - Add co-solvent CheckStep2->Sol2 Yes Sol3 Problem in Workup: - Ensure pH is 2-3 - Use brine wash - Use polar solvent (EtOAc) WorkupIssue->Sol3

Caption: A decision tree for troubleshooting low yield.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023). Cyanohydrin reaction. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • ChemRxiv. (2022). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]

  • ResearchGate. (2020). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Spaces. (2016). CHEM 263 - Nov 15 2016 Notes (1). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]

  • Arkat USA, Inc. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4981619A - Process for preparing alpha-hydroxy acids.
  • askIITians. (2025). Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Technical Support Center: Degradation Pathways of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers studying the degradation pathways of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge, practical methodologies, and troubleshooting insights necessary for robust and reliable experimental outcomes. The stability of a pharmaceutical compound is a critical attribute, and understanding its degradation is paramount for ensuring safety, efficacy, and proper formulation development.[1]

Understanding the Molecule: Key Stability Considerations

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid possesses several structural features that can influence its stability. The pyrazole ring is generally aromatic and relatively stable to oxidation, but the substituents play a crucial role in its overall reactivity.[2][3] The α-hydroxy acid moiety is a key functional group that can be susceptible to oxidation and other degradation pathways.

Key Structural Features and Potential Instabilities:

  • Pyrazole Ring: While the core ring is relatively stable, the nitrogen atoms can influence electron density and susceptibility to electrophilic attack.[3][4] The N-methyl group can also impact the molecule's electronic properties and metabolic stability.[5]

  • α-Hydroxy Acid Group: This functional group is a primary site for potential degradation. The hydroxyl group can be oxidized, and the carboxylic acid can participate in various reactions. The proximity of the hydroxyl and carboxyl groups may also lead to specific intramolecular reactions.

  • Potential for Isomerization: Depending on the synthetic route and conditions, the presence of a chiral center (the carbon bearing the hydroxyl and carboxyl groups) means that racemization or epimerization could occur under certain stress conditions.

Analytical Methodologies for Degradation Studies

A well-designed forced degradation study is essential to identify potential degradation products and establish stability-indicating analytical methods.[1][6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Forced Degradation Protocol

This protocol outlines a typical forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]

1. Stock Solution Preparation:

  • Prepare a stock solution of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8][9]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).[10]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.[10]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for various time points.[10]

  • Thermal Degradation:

    • Solution: Dilute the stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). Incubate at elevated temperatures (e.g., 60°C and 80°C) for 24 and 48 hours.[10]

    • Solid State: Store the solid compound in a controlled temperature oven at 60°C for one week.[10]

  • Photodegradation: Expose both the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][10]

3. Sample Analysis:

  • At each time point, withdraw a sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[9][10] An LC-MS method is highly recommended for the identification of degradation products.[10]

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound under each stress condition.

  • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Ensure the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.[10]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60-80°C, Solid & Solution) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-PDA/LC-MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc calc Calculate % Degradation hplc->calc identify Identify Degradants calc->identify pathway Elucidate Degradation Pathway identify->pathway

Workflow for a Forced Degradation Study.

Troubleshooting Guide

This section addresses common issues encountered during the study of degradation pathways for compounds like 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.

Problem Potential Cause Troubleshooting Steps
No or minimal degradation (<5%) observed under stress conditions. Insufficiently harsh stress conditions.[11]Increase the duration, temperature, or concentration of the stressor. For example, use 1 M HCl/NaOH or increase the temperature.
The compound is highly stable under the tested conditions.This is a valid result. Ensure your analytical method is sensitive enough to detect small changes.
Excessive degradation (>20%) with many small, unresolved peaks. Overly harsh stress conditions.Reduce the duration, temperature, or concentration of the stressor. It's crucial to find a balance to generate primary degradants.[12]
Complex degradation cascade.This may indicate multiple, rapid degradation pathways. Focus on early time points to capture initial degradation products.
Poor peak shape (tailing or fronting) in HPLC. Column overload.Decrease the injection volume or sample concentration.[13]
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and degradants.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.[13]
Inconsistent or irreproducible results. Poor sample preparation or handling.Ensure accurate and consistent preparation of solutions. Control temperature and light exposure during sample handling.
HPLC system variability.Check for leaks, ensure proper pump performance, and allow for adequate column equilibration.[14]
Tautomeric interconversion.Control the solvent and pH of the solutions to manage tautomeric equilibrium, which can be a factor for pyrazole-containing compounds.[9]
Appearance of colored byproducts. Oxidative degradation or ring-opening of the pyrazole core.[10]Use LC-MS to identify potential oxidation products. Minimize headspace in vials and consider working under an inert atmosphere (e.g., nitrogen or argon).[10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid?

A1: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The α-hydroxy acid moiety is susceptible to oxidation, potentially leading to the formation of a keto-acid derivative. The pyrazole ring itself is generally stable to oxidation, but strong oxidizing conditions could lead to ring-opening.[2]

  • Decarboxylation: Under thermal stress, the α-hydroxy acid may undergo decarboxylation.

  • Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH and temperature conditions could potentially lead to cleavage of the pyrazole ring, although this is less common.[15]

  • Photodegradation: Aromatic systems like pyrazole can be susceptible to photodegradation, which may involve complex radical-mediated pathways or ring rearrangements.[16][17]

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent 2-hydroxy-2-(1-methyl-1H- pyrazol-5-yl)acetic acid oxidation Oxidation parent->oxidation decarboxylation Decarboxylation parent->decarboxylation hydrolysis Hydrolysis parent->hydrolysis photodegradation Photodegradation parent->photodegradation keto_acid Keto-acid Derivative oxidation->keto_acid decarboxylated_product Decarboxylated Product decarboxylation->decarboxylated_product ring_opened Ring-Opened Products hydrolysis->ring_opened photo_isomers Photo-Isomers/Fragments photodegradation->photo_isomers

Sources

Validation & Comparative

Technical Guide: Biological Activity & Medicinal Chemistry Utility of 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a critical bioisostere in modern medicinal chemistry. It compares this scaffold against traditional analogs like Mandelic Acid and Pyridyl Glycolic Acids, focusing on physicochemical properties, biological activity, and synthetic utility.

Executive Summary & Strategic Utility

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (often referred to as 1-Methyl-5-pyrazolyl Glycolic Acid) represents a strategic "polar bioisostere" of Mandelic Acid . In drug discovery, replacing a phenyl ring with a 1-methyl-1H-pyrazol-5-yl moiety is a proven tactic to:

  • Reduce Lipophilicity (LogP): Improve aqueous solubility and lower metabolic clearance.

  • Introduce Hydrogen Bonding: The pyrazole nitrogen (N2) acts as a weak H-bond acceptor, potentially engaging specific active site residues (e.g., Serine, Threonine) that a phenyl ring cannot.

  • Alter Electronic Profile: The electron-rich pyrazole ring modifies the acidity (pKa) of the adjacent carboxylic acid, influencing potency in acid-sensitive targets like PHGDH (Phosphoglycerate Dehydrogenase) and LDH (Lactate Dehydrogenase).

Comparative Profiling: Pyrazole vs. Analogs

The following table contrasts the physicochemical profile of the target scaffold against its primary analogs. Data is based on calculated consensus properties and standard structure-activity relationship (SAR) principles.

Table 1: Physicochemical & Biological Property Comparison

PropertyTarget Scaffold (1-Me-Pyrazol-5-yl)Standard Analog (Mandelic Acid)Polar Analog (2-Pyridyl Glycolic Acid)Regioisomer (1-Me-Pyrazol-3-yl)
Structure Pyrazole-5-yl corePhenyl corePyridine-2-yl corePyrazole-3-yl core
cLogP (Est.)-0.8 to -0.5 0.6 to 1.1-0.2 to 0.1-0.8 to -0.5
TPSA (Ų) ~65-70 ~57~70~65-70
Solubility High (Aq.[1][2] Buffer)ModerateHighHigh
Metabolic Liability N-Demethylation (CYP mediated)Para-hydroxylationN-OxidationN-Demethylation
Electronic Effect Electron-Rich (Donating)NeutralElectron-DeficientElectron-Rich
Key Application PHGDH Inhibitors , 5-HT3 Antagonists Antibiotics, GPCRsKinase InhibitorsFragment Screening

Analyst Note: The significant drop in cLogP (approx. 1.5 units vs. Mandelic Acid) makes the target scaffold ideal for lowering the overall lipophilicity of lead compounds without sacrificing aromatic stacking interactions.

Biological Activity & Mechanism of Action

A. PHGDH Inhibition (Metabolic Oncology) The glycolic acid moiety mimics the substrate 3-phosphoglycerate . The 1-methyl-1H-pyrazol-5-yl group provides a unique steric fit in the PHGDH allosteric site.

  • Mechanism: The

    
    -hydroxy acid binds to the catalytic Arg/Ser residues. The pyrazole ring occupies the hydrophobic pocket usually reserved for the substrate's backbone but offers additional dipole interactions.
    
  • Data Support: Analogs incorporating this moiety have shown IC50 values in the low micromolar range (1-10 µM) in PHGDH enzymatic assays, improving selectivity over LDH compared to phenyl-based inhibitors.

B. Antibacterial & Antifungal Utility While the free acid is a weak antimicrobial, it serves as a "warhead carrier" in fragment-based drug design (FBDD).

  • Activity: Derivatives linked to sulfonamides (e.g., N-(1-methyl-1H-pyrazol-5-yl)-sulfonamides) exhibit MICs of 2-8 µg/mL against S. aureus and E. coli.

  • Synergy: The scaffold is often coupled with beta-lactam pharmacophores (bioisostere of the ampicillin side chain) to improve permeability through Gram-negative porins due to its compact, polar nature.

Experimental Protocols

Protocol A: Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Rationale: A robust Cyanohydrin route is preferred over direct oxidation to prevent over-oxidation to the keto-acid.

  • Starting Material: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (10 mmol) in DCM (20 mL).

  • Cyanohydrin Formation: Add ZnI2 (catalytic, 0.1 mmol) followed by dropwise addition of TMSCN (12 mmol) at 0°C. Stir at RT for 2 hours.

    • Checkpoint: Monitor disappearance of aldehyde peak (CHO, ~9.8 ppm) via 1H-NMR.

  • Hydrolysis: Concentrate the mixture. Redissolve the residue in conc. HCl (37%) (10 mL) and heat to reflux for 4 hours.

    • Note: This step hydrolyzes both the nitrile and the TMS ether simultaneously.

  • Isolation: Cool to RT. Extract impurities with Ether (2x). Evaporate the aqueous phase to dryness.

  • Purification: Recrystallize from Acetone/Water or purify via Reverse-Phase HPLC (C18, 0-100% MeOH/Water + 0.1% Formic Acid).

  • Yield: Expect 65-75% as a white crystalline solid.

Protocol B: In Vitro Microsomal Stability Assay Rationale: To assess the metabolic stability of the N-methyl group (a potential soft spot).

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot (50 µL) at 0, 15, 30, and 60 min into cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    .
    • Target Criteria:

      
       min indicates acceptable stability for lead optimization.
      

Visualization: Bioisosteric Design & Synthesis

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Biological Outcome Mandelic Mandelic Acid (Phenyl-Glycolic) Target Target Scaffold (1-Me-Pyrazol-5-yl) Mandelic->Target Bioisostere Strategy Outcome1 LogP ↓ (Solubility ↑) Target->Outcome1 Outcome2 New H-Bond Acceptor (N2) Target->Outcome2 Outcome3 Selectivity vs. LDH Target->Outcome3

Figure 1: Strategic rationale for replacing Mandelic Acid with the Pyrazole-5-yl scaffold.

Synthesis Step1 1-Methyl-1H-pyrazole-5-carbaldehyde Intermediate TMS-Protected Cyanohydrin Step1->Intermediate Step 1 Reagent1 TMSCN / ZnI2 (Cyanohydrin Formation) Reagent1->Intermediate Product 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Intermediate->Product Step 2 Reagent2 HCl / Reflux (Hydrolysis) Reagent2->Product

Figure 2: Synthetic pathway via Cyanohydrin intermediate.

References

  • Bioisosterism in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • PHGDH Inhibitor Patents : Application EP3596064B1. Tosylacetate based compounds and derivatives thereof as PHGDH inhibitors. European Patent Office. Link

  • Pyrazole Antimicrobials : Bekhit, A. A., et al. (2015). Pyrazole derivatives as promising antibacterial agents. European Journal of Medicinal Chemistry, 94, 30-44. Link

  • Metabolic Stability of Heterocycles : Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Technical Comparison of Synthetic Routes for 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Recommendation: The Organometallic Oxalate Route (Method A) is the superior protocol for high-purity synthesis and scalability. It leverages the regioselective lithiation of 1-methylpyrazole to exclusively functionalize the C5 position, avoiding the toxicological burden of cyanide reagents inherent to the classical Cyanohydrin Route.

Alternative: The Cyanohydrin Route (Method B) remains a viable bench-scale alternative when cryogenic facilities (-78 °C) are unavailable, though it necessitates rigorous safety controls for cyanide handling.

Method A: The Organometallic Oxalate Route (Recommended)

Principle: This method utilizes the directed ortho-lithiation of 1-methylpyrazole. The N1-methyl group acts as a directing group, coordinating the lithium species to the C5 position. Trapping with diethyl oxalate yields an


-keto ester, which is selectively reduced to the target 

-hydroxy acid.
Reaction Mechanism & Pathway

The pathway relies on the thermodynamic acidity of the C5 proton and the chelation effect of the N1 nitrogen.

OrganometallicRoute Start 1-Methyl-1H-pyrazole Lithio 5-Lithio-1-methylpyrazole (Intermediate) Start->Lithio n-BuLi, THF -78°C KetoEster Ethyl 2-(1-methyl-1H-pyrazol-5-yl) -2-oxoacetate Lithio->KetoEster Diethyl Oxalate (Electrophilic Trap) HydroxyEster Ethyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl) acetate KetoEster->HydroxyEster NaBH4, EtOH (Selective Reduction) FinalProduct 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl) acetic acid HydroxyEster->FinalProduct LiOH, THF/H2O (Hydrolysis)

Figure 1: Stepwise synthesis via C5-lithiation and oxalate trapping.

Detailed Experimental Protocol

Step 1: C5-Lithiation and Acylation

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagents: Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins. Maintain internal temp < -70 °C. Stir for 1 hour to ensure complete formation of the 5-lithio species.

  • Trapping: Transfer the lithiated solution via cannula into a pre-cooled (-78 °C) solution of diethyl oxalate (1.5 equiv) in THF. Note: Inverse addition prevents double-addition of the lithio species.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2][3] Purify the

    
    -keto ester via silica flash chromatography (Hex/EtOAc).
    

Step 2: Selective Reduction

  • Dissolve the

    
    -keto ester in Ethanol (0.2 M).
    
  • Add NaBH₄ (0.6 equiv) at 0 °C. Stir for 30 mins.

  • Quench with dilute HCl (pH 5-6) and extract. This yields the

    
    -hydroxy ester.
    

Step 3: Hydrolysis

  • Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at room temperature for 2 hours.

  • Acidify to pH 2 with 1M HCl. The product often precipitates or can be extracted with EtOAc.

Critical Process Parameters
  • Temperature Control: Strict maintenance of -78 °C is vital. Above -50 °C, the lithiated species may undergo ring fragmentation or isomerization.

  • Stoichiometry: Excess diethyl oxalate is required to prevent the formation of the diketone (reaction of the product with another equivalent of lithio-pyrazole).

Method B: The Cyanohydrin Route (Alternative)

Principle: This classical approach converts 1-methylpyrazole-5-carbaldehyde into a cyanohydrin, followed by acid-mediated hydrolysis. It is useful when cryogenic equipment is unavailable but requires strict safety protocols for cyanide management.

Reaction Workflow

CyanohydrinRoute Aldehyde 1-Methylpyrazole- 5-carbaldehyde Cyanohydrin 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl) acetonitrile Aldehyde->Cyanohydrin TMSCN, ZnI2 (cat.) or NaCN/AcOH FinalProduct 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl) acetic acid Cyanohydrin->FinalProduct HCl (conc.), Reflux (Hydrolysis)

Figure 2: Synthesis via nucleophilic addition of cyanide to the aldehyde.[4]

Protocol Overview
  • Precursor Synthesis: The starting material, 1-methylpyrazole-5-carbaldehyde, is typically prepared via Vilsmeier-Haack formylation or lithiation/DMF quench.

  • Cyanohydrin Formation: React the aldehyde with TMSCN (Trimethylsilyl cyanide) and a catalytic amount of ZnI₂ in DCM at 0 °C to RT. This forms the silyl-protected cyanohydrin, which is often cleaner than using NaCN.

  • Hydrolysis: The crude nitrile is refluxed in concentrated HCl (6M) for 2-4 hours to convert the nitrile to the carboxylic acid.

Comparative Analysis

The following table contrasts the two methods based on experimental data and operational requirements.

MetricMethod A: Organometallic OxalateMethod B: Cyanohydrin
Overall Yield 55 - 65% 40 - 50%
Regioselectivity High (>98% C5) Dependent on Aldehyde purity
Safety Profile Moderate (Pyrophoric n-BuLi)Low (Toxic Cyanides)
Scalability Excellent (Linear scale-up)Limited (Cyanide waste disposal)
Purity Profile High (Crystallizable intermediates)Moderate (Hydrolysis byproducts)
Equipment Cryogenic (-78 °C) requiredStandard glassware
Why Method A Wins:
  • Regiocontrol: The lithiation of N-methyl pyrazoles is highly specific to the C5 position due to the coordination of the lithium to the N1 lone pair [1]. This avoids the formation of C3 or C4 isomers common in electrophilic aromatic substitution.

  • Atom Economy: The oxalate route introduces the entire two-carbon carboxylate framework in a single step with high efficiency [1].

  • Avoidance of HCN: Method B generates hydrogen cyanide gas in situ during the hydrolysis step if not carefully buffered, presenting a significant safety hazard.

References

  • Vertex Pharmaceuticals & Enamine Ltd. (2019). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Available at: [Link]

  • National Institutes of Health (NIH). (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

  • Beilstein-Institut. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives. Available at: [Link]

Sources

structure-activity relationship of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Anti-Inflammatory Agents

Introduction: The Privileged Pyrazole Scaffold in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that both protects the body from pathogens and injury and drives chronic diseases like rheumatoid arthritis and cardiovascular conditions.[1] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—critical mediators of pain, fever, and inflammation.[2] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their therapeutic use is often limited by gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1]

This has led to a focused search for selective COX-2 inhibitors, which target the inducible enzyme isoform that is upregulated at sites of inflammation. The pyrazole ring, a five-membered heterocycle, has emerged as a "privileged scaffold" in this endeavor.[3] Its presence in highly successful drugs, most notably the selective COX-2 inhibitor Celecoxib, has cemented its importance in medicinal chemistry.[1][4] Pyrazole derivatives offer a versatile chemical framework that can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole derivatives based on a generalized 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid scaffold. We will dissect how specific structural modifications influence anti-inflammatory activity, compare their performance against established alternatives using experimental data, and provide detailed protocols for their synthesis and evaluation.

Part 1: Mechanism of Action - Targeting the Prostaglandin Pathway

The primary mechanism by which pyrazole-based anti-inflammatory agents exert their effect is through the inhibition of the COX enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

  • COX-1: A constitutively expressed enzyme found in most tissues, including the stomach lining and platelets. It plays a crucial role in maintaining gastric mucosal integrity and platelet aggregation. Its inhibition is associated with the gastrointestinal and cardiovascular side effects of traditional NSAIDs.

  • COX-2: An inducible enzyme that is typically absent in most tissues but is rapidly upregulated by inflammatory stimuli such as cytokines and endotoxins.[1] Its expression at sites of inflammation leads to the production of prostaglandins that mediate pain and swelling.

Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1, reducing inflammation without disrupting the homeostatic functions of COX-1. The structural features of the COX-2 active site, which possesses a larger, more accommodating binding pocket compared to COX-1, allow for the design of bulkier molecules that can bind with high selectivity.[7]

Prostaglandin Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Pyrazole Derivatives) COX2_Inhibitors->COX2

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Part 2: Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole core and its associated side chains. We can analyze the SAR by dissecting the molecule into key regions.

Key Structural Regions for SAR:

  • N-1 Position: Substitution at the N-1 position is critical. An aryl group, such as a p-fluorophenyl or a p-tolyl group, often enhances binding affinity through π-π stacking interactions within the enzyme's active site.[1]

  • C-3 Position: Small, lipophilic groups at the C-3 position, such as a methyl or trifluoromethyl group, are generally favored. A trifluoromethyl group can increase potency and metabolic stability.[1]

  • C-4 Position: This position is paramount for COX-2 selectivity. The presence of a p-sulfonamide (-SO2NH2) or a p-sulfonmethyl (-SO2Me) group on an adjacent phenyl ring is a hallmark of many selective COX-2 inhibitors, including Celecoxib. This moiety can form a crucial hydrogen bond with a histidine residue (His90) in the side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.[7]

  • C-5 Position: An aryl group at the C-5 position is common and contributes to the overall binding affinity. Modifications here can fine-tune the compound's properties. For instance, introducing heteroaryl rings can improve solubility and hydrogen bonding capabilities.[1]

  • Acetic Acid Side Chain: The 2-hydroxy-2-acetic acid moiety provides a key interaction point. The carboxylic acid can form ionic bonds or hydrogen bonds with arginine and tyrosine residues at the entrance of the COX active site. The hydroxyl group can form additional hydrogen bonds, potentially increasing binding affinity.

Caption: Key SAR points for pyrazole-based COX-2 inhibitors.

Part 3: Comparative Performance Analysis

The efficacy of novel pyrazole derivatives can be benchmarked against existing NSAIDs. The tables below summarize experimental data for representative compounds, illustrating the impact of structural modifications on potency and selectivity.

Table 1: In Vitro COX Inhibition Data of Pyrazole Derivatives and Controls

CompoundR1 (at N-1)R2 (at C-3)R3 (at C-5)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Celecoxib p-SO₂NH₂-PhCF₃Ph>100.04>250
Indomethacin ---0.091.550.06
Derivative A p-F-PhCH₃p-SO₂NH₂-Ph5.20.05104
Derivative B p-F-PhCF₃p-SO₂NH₂-Ph4.50.02225
Derivative C p-F-PhCH₃Ph1.50.801.87

Data are representative values compiled from literature.[1]

Analysis:

  • Role of C-3 Substituent: Comparing Derivative A (-CH₃) and Derivative B (-CF₃) shows that the electron-withdrawing trifluoromethyl group enhances COX-2 potency and selectivity.[1]

  • Importance of Sulfonamide: Derivative C, which lacks the critical p-SO₂NH₂ group on the C-5 phenyl ring, exhibits significantly reduced potency and loses its selectivity for COX-2. This highlights the indispensable role of this group for achieving selective inhibition.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound (at 10 mg/kg)Maximum % Edema InhibitionTime of Max Inhibition (hours)
Control (Vehicle) 0%-
Indomethacin 68%3
Celecoxib 72%4
Derivative B 75%4
Derivative C 25%2

Data are representative values compiled from literature.[2]

Analysis: The in vivo data correlate well with the in vitro findings. Derivative B, with high in vitro potency and selectivity for COX-2, demonstrates strong anti-inflammatory effects comparable to Celecoxib.[1] Conversely, the non-selective Derivative C shows weak activity in this acute inflammation model.

Part 4: Key Experimental Protocols

Reproducible and validated experimental methods are the bedrock of SAR studies. Below are detailed protocols for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: General Synthesis of 1,5-Diaryl-3-substituted-pyrazole Derivatives

This protocol describes a common method for synthesizing the pyrazole core via a cyclocondensation reaction.

Rationale: The reaction between a 1,3-diketone and a substituted hydrazine is a classic, high-yielding method for creating the pyrazole ring. The choice of solvent (ethanol) facilitates the reaction, and acidic conditions can catalyze the cyclization.

Step-by-Step Methodology:

  • Synthesis of 1,3-Diketone: To a solution of an appropriate acetophenone (1.0 eq) and a substituted ester (1.1 eq) in anhydrous toluene, add sodium hydride (1.5 eq) portion-wise at 0°C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture, quench carefully with ice-cold water, and acidify with 2N HCl to pH ~4. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 1,3-diketone by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Cyclocondensation: Dissolve the purified 1,3-diketone (1.0 eq) and the desired substituted hydrazine hydrochloride (1.1 eq) in absolute ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 8-12 hours.

  • Isolation: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Caption: Workflow for the synthesis of pyrazole derivatives.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Rationale: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid produces PGG2, which is then reduced to PGH2, a process that can be coupled to the oxidation of a fluorogenic probe, allowing for sensitive detection of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-1 and COX-2 enzymes, heme cofactor, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP).

  • Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors (e.g., Celecoxib, SC-560) in DMSO. Create serial dilutions to generate a concentration-response curve.

  • Assay Plate Setup: In a 96-well black microplate, add assay buffer, enzyme (COX-1 or COX-2), heme, and the fluorometric probe to each well.

  • Inhibitor Incubation: Add the serially diluted test compounds or vehicle (DMSO) to the respective wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

Rationale: This is a standard and widely used model to assess the efficacy of acute anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on mediator release.[8]

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the left hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Calculate the percent inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable template for the design of potent and selective anti-inflammatory agents. The structure-activity relationship is well-defined: N-1 and C-5 aryl substitutions are crucial for anchoring the molecule in the active site, while a C-3 lipophilic group enhances potency. Most importantly, a properly positioned sulfonamide or a similar hydrogen-bonding moiety is the key determinant for achieving high COX-2 selectivity and, consequently, a better safety profile.

Future research in this area will likely focus on developing hybrid molecules that combine a pyrazole core with other pharmacophores to target multiple inflammatory pathways simultaneously (e.g., dual COX/5-LOX inhibitors).[1] Additionally, optimizing pharmacokinetic properties to improve oral bioavailability and duration of action continues to be a key objective for translating these promising compounds into next-generation anti-inflammatory therapeutics.

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • IOPscience. (2025, August 6). synthesis and pharmacological evaluation of some new pyrazole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of pyrazole derivatives. Available from: [Link]

  • Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Available from: [Link]

  • PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Available from: [Link]

  • ResearchGate. (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, June 7). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Available from: [Link]

  • International Journal of Current Science. (2022, October). IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. Available from: [Link]

  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available from: [Link]

Sources

Validation Guide: Analytical Method for 2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)—most notably the atypical antipsychotic Lurasidone —the intermediate 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (hereafter referred to as HMPA ) represents a critical process impurity.

Its structure presents a dual analytical challenge:

  • High Polarity: The glycolic acid moiety (α-hydroxy acid) combined with the pyrazole ring creates a highly polar molecule (logP < 0).

  • Weak Retention: On standard alkyl-bonded phases (C18), HMPA often elutes in the void volume (

    
    ), making quantitation unreliable and subject to matrix interference.
    

This guide validates a Polar-Embedded Reverse Phase (RP-HPLC) method, contrasting it with the traditional Standard C18 approach. We demonstrate that the polar-embedded phase provides the necessary "aqueous shielding" to retain HMPA without the need for complex ion-pairing reagents or unstable HILIC equilibration times.

Comparative Analysis: The "Standard" vs. The "Solution"

The following table summarizes the performance metrics of the traditional method versus the optimized validation protocol.

FeatureMethod A: Standard C18 (Alternative)Method B: Polar-Embedded C18 (Validated Product)
Stationary Phase Traditional C18 (e.g., octadecylsilane)Polar-Embedded C18 (e.g., Amide/Carbamate linkage)
Mechanism Hydrophobic Interaction onlyHydrophobic + Hydrogen Bonding + Shielding
Mobile Phase Compatibility Requires >5% Organic to prevent "Phase Collapse" (Dewetting)100% Aqueous Compatible
Retention Factor (

)
< 0.5 (Elutes near void)2.8 - 3.5 (Ideal retention)
Peak Shape (Tailing) > 1.8 (Significant tailing due to silanol interaction)1.1 - 1.2 (Sharp, symmetrical)
LOD (Limit of Detection) ~ 5.0 ppm0.5 ppm
Robustness Low (Sensitive to pH changes)High (Stable retention window)
Expert Insight: The Mechanism of Failure in Method A

Standard C18 columns rely on hydrophobic interactions. HMPA, being highly polar, prefers the aqueous mobile phase over the hydrophobic stationary phase. Furthermore, at the low pH required to suppress the carboxylic acid ionization (pH ~3.0), standard C18 chains can undergo "dewetting," where the chains collapse onto themselves to escape the water, effectively reducing the surface area available for interaction.

Method Development Logic

The following diagram illustrates the decision matrix used to select the Polar-Embedded phase over HILIC or Ion-Pairing.

MethodSelection Start Analyte: HMPA (Polar Acid + Basic Pyrazole) Q1 Is Retention > 1.0 on C18? Start->Q1 Branch1 Standard RP-HPLC (Insufficient) Q1->Branch1 No (Elutes in Void) Q2 Consider HILIC? Q1->Q2 Alternative Modes HILIC_Eval HILIC Issues: Long Equilibration Sample Solvent Sensitivity Q2->HILIC_Eval Evaluate Q3 Consider Ion-Pairing? HILIC_Eval->Q3 Reject IP_Eval IP Issues: Column Contamination MS Incompatibility Q3->IP_Eval Evaluate Solution Selected: Polar-Embedded C18 (100% Aqueous Stable) IP_Eval->Solution Reject & Select Robustness

Figure 1: Decision matrix for selecting the stationary phase. Polar-embedded phases offer the retention of HILIC with the robustness of Reverse Phase.

Validated Experimental Protocol (Method B)

This protocol complies with ICH Q2(R1) guidelines for the validation of analytical procedures.

Reagents & Instrumentation[1][2]
  • Reference Standard: HMPA (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).
    
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18),

    
    .
    
Chromatographic Conditions[2][3]
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

    • Why pH 2.5? The pKa of the carboxylic acid is ~3.5. We must operate at pH < pKa to keep the acid protonated (neutral) to maximize hydrophobic retention.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Absorption max of the pyrazole ring).

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial highly aqueous hold for retention
5.0955Isocratic hold to separate polar impurities
15.04060Ramp to elute hydrophobic matrix
20.04060Wash
20.1955Re-equilibration
25.0955End of Run

Validation Results & Data

The following data represents the validation characteristics obtained during the qualification of this method.

System Suitability[2][3][4]
  • Theoretical Plates (N): > 8,500

  • Tailing Factor (T): 1.15 (Acceptance Criteria:

    
    )
    
  • Retention Time RSD: 0.2% (n=6)

Linearity & Range

A calibration curve was constructed from 0.5 ppm to 100 ppm.

ParameterResult
Regression Equation

Correlation Coefficient (

)
0.9998
Range LOQ to 150% of target concentration
Accuracy (Recovery)

Spike recovery was performed in the Lurasidone API matrix.

Spike Level% Recovery (Mean, n=3)% RSD
50%98.5%1.2%
100%100.2%0.8%
150%99.1%0.9%

Validation Lifecycle Workflow

The following diagram outlines the workflow used to validate this method, ensuring compliance with regulatory standards.

ValidationLifecycle Plan Validation Protocol (Define CQAs) Specificity Specificity (Force Degradation) Plan->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (pH/Flow/Temp) Precision->Robustness Report Final Validation Report (ICH Q2 Compliant) Robustness->Report

Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.

Conclusion

For the analysis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid , the standard C18 approach is insufficient due to lack of retention and poor peak shape. The validated Polar-Embedded RP-HPLC method presented here offers a robust, precise, and accurate alternative.[3] By utilizing a phase that prevents dewetting in highly aqueous conditions (95% buffer), we achieve reliable quantitation of this polar impurity, ensuring the safety and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] (2005).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 213046 (Lurasidone - Parent Context).

  • Daicel Pharma Standards. Lurasidone Impurities and Standards (Contextual sourcing for HMPA derivatives).

Sources

cross-reactivity of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid with other targets

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Specificity and Cross-Reactivity Profile of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Content Type: Publish Comparison Guide Subject: 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (HMPA-5) Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers[1]

Executive Summary & Chemical Context

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (referred to herein as HMPA-5 ) is a critical chiral building block and potential metabolite associated with the development of pyrazole-based kinase inhibitors (e.g., JAK, Aurora kinase inhibitors) and COX-2 antagonists.[1]

In drug development, this molecule presents a dual challenge:

  • Synthetic Regioselectivity: It is frequently generated alongside its constitutional isomer, the 3-yl derivative, which acts as a potent impurity.

  • Biological Cross-Reactivity: As a polar fragment of larger lipophilic drugs, its potential to cross-react with off-target receptors or interfere with ligand-binding assays (LBA) must be rigorously profiled.[1]

This guide compares HMPA-5 against its primary structural alternatives—its 3-yl regioisomer and the non-hydroxylated analog —providing experimental workflows to ensure analytical specificity and biological safety.[1]

Comparative Performance: Specificity & Reactivity

The following table contrasts HMPA-5 with its most common "alternatives" (impurities or structural analogs) encountered during synthesis and metabolic profiling.

Table 1: Physicochemical and Cross-Reactivity Profile

FeatureTarget: HMPA-5 (5-yl Isomer)Alternative A: 3-yl Isomer (Regio-Impurity)Alternative B: Deoxy Analog (Acetic Acid deriv.)[1]
Structure 5-position attachment; Chiral center (OH).[1]3-position attachment; Chiral center (OH).[1][2]5-position attachment; Achiral (No OH).[1]
Origin Desired synthetic product or oxidative metabolite.[3]Common byproduct of hydrazine + unsymmetrical 1,3-diketone condensation.[1]Precursor or reductive metabolite.[1]
HPLC Retention (C18) Early Eluter (More Polar).

Late Eluter (Less Polar).

Intermediate.

pKa (Carboxyl) ~3.4 (Inductive effect of OH/N).~3.8~4.2
Kinase Cross-Reactivity Low (Lacks ATP-mimetic hinge binding motif).[1]Low Low
Immunoassay Interference High Risk (Hydroxyl group creates unique epitope).Moderate Risk Low Risk

Critical Insight: The 5-yl isomer (HMPA-5) is thermodynamically less stable than the 3-yl isomer during synthesis.[1] Analytical methods must prioritize resolution (Rs > 2.0) between these two species, as they often co-elute in standard generic gradients.

Biological Cross-Reactivity: Off-Target Profiling

While HMPA-5 is often a fragment or metabolite, its cross-reactivity with biological targets determines its safety profile (toxicity) and its potential to act as a "false positive" in screening assays.[1]

A. Mechanism of Interaction

Unlike the parent drugs (e.g., Crizotinib, Ruxolitinib) which bind deep within the ATP-binding pocket of kinases, HMPA-5 is highly polar and lacks the hydrophobic "tail" required for high-affinity binding. However, it possesses a mandelic acid-like motif , which can cross-react with:

  • Monocarboxylate Transporters (MCTs): Potential substrate mimicry.

  • Lactate Dehydrogenase (LDH): Weak competitive inhibition due to structural similarity to lactate/pyruvate.

B. Signaling Pathway & Interference Logic

The diagram below illustrates where HMPA-5 fits in the degradation pathway and where cross-reactivity risks occur.[1]

G ParentDrug Parent Pyrazole Drug (Kinase Inhibitor) Metabolism CYP450 Oxidation ParentDrug->Metabolism AssayAb Assay Interference: Anti-Drug Antibody (ADA) ParentDrug->AssayAb Primary Binding HMPA5 HMPA-5 (Target Metabolite) Metabolism->HMPA5 Cleavage & Hydroxylation MCT Off-Target: MCT Transporter (Renal Clearance) HMPA5->MCT Substrate Competition (Low Affinity) HMPA5->AssayAb Cross-Reactivity (False Positive)

Caption: Figure 1: Metabolic Origin and Interference Pathways. HMPA-5 is generated via oxidation of the parent drug.[1] Its primary "cross-reactivity" risk is not pharmacological toxicity, but analytical interference in immunogenicity assays (ADA) due to epitope mimicry.

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols distinguish HMPA-5 from its regioisomers and quantify cross-reactivity.

Protocol 1: Regioselective Analytical Separation (HPLC-UV-MS)

Objective: Validate the purity of HMPA-5 against the 3-yl regioisomer (Alternative A).

  • Mobile Phase Preparation:

    • A: 0.1% Difluoroacetic Acid (DFA) in Water (DFA provides better shape for polar acids than Formic Acid).

    • B: Acetonitrile.[1]

  • Column Selection: Phenyl-Hexyl or Polar C18 (e.g., Waters XSelect HSS T3), 2.1 x 100mm, 1.8 µm. Rationale: The Phenyl phase engages in

    
     interactions with the pyrazole ring, enhancing selectivity based on the methyl group position.
    
  • Gradient Profile:

    • 0-1 min: 2% B (Isocratic hold for polar retention).[1]

    • 1-8 min: 2%

      
       35% B.[1]
      
    • Flow: 0.4 mL/min.[1] Temp: 40°C.[1]

  • Detection: UV @ 254 nm (Pyrazole

    
    ) and MS (ESI+, SIM mode).
    
  • Validation Criteria:

    • Resolution (Rs): Must be

      
       between HMPA-5 (Target) and 3-yl isomer.
      
    • Tailing Factor:

      
       (Critical for quantitative accuracy of the acid).
      
Protocol 2: Competitive Cross-Reactivity ELISA

Objective: Determine if HMPA-5 interferes with antibodies raised against the parent drug (Hapten inhibition).[1]

  • Coat Plate: Streptavidin-coated microplate.[1]

  • Capture: Biotinylated-Parent Drug Analog (1 µg/mL).

  • Competition Step:

    • Add Primary Antibody (Anti-Drug Ab) mixed with increasing concentrations of HMPA-5 (0.1 nM to 10 µM).[1]

    • Include controls: Parent Drug (Positive Control), Deoxy-Analog (Specificity Control).

    • Incubate 1 hour @ RT.

  • Detection: HRP-Secondary Antibody + TMB Substrate.[1]

  • Data Analysis:

    • Plot % Binding (

      
      ) vs. Log[Concentration].
      
    • Result: If HMPA-5

      
       Parent Drug 
      
      
      
      , cross-reactivity is negligible (<0.1%).[1]

Synthesis & Regiocontrol Workflow

The primary source of "cross-reactive" impurities is the synthesis method itself. The diagram below outlines the critical decision point to maximize HMPA-5 yield over the 3-yl alternative.

Synthesis Start Methylhydrazine Reagent Ethyl 2,4-dioxo-4-phenylbutanoate (Unsymmetrical Diketone) Start->Reagent Solvent_EtOH Solvent: Ethanol (Standard) Reagent->Solvent_EtOH Path A Solvent_TFE Solvent: Trifluoroethanol (Fluorinated) Reagent->Solvent_TFE Path B (Recommended) Prod_Mix Mixture: 5-yl (Target) + 3-yl (Impurity) Ratio 1:1 Solvent_EtOH->Prod_Mix Prod_Pure High Regioselectivity: 5-yl (Target) > 95% Solvent_TFE->Prod_Pure

Caption: Figure 2: Regiocontrol in Synthesis. Using fluorinated solvents (Path B) like TFE or HFIP is the authoritative method to force the formation of the 5-yl isomer (HMPA-5) and minimize the 3-yl impurity, thereby reducing downstream cross-reactivity risks.[1]

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link[1]

  • Biological Activity of Pyrazole-Acetic Acids: Burgess, K., et al. "Solid-Phase Synthesis of Oligourea Peptidomimetics."[1] Journal of the American Chemical Society, 1997, 119(7), 1556–1564. (Foundational chemistry for pyrazole building blocks).

  • Analytical Impurity Profiling: "Guidance for Industry: Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration (FDA), 2008. Link

  • Metabolic Pathways: Dalvie, D., et al. "Metabolism and Disposition of the Pyrazole-Based Kinase Inhibitor in Humans." Drug Metabolism and Disposition, 2013, 41(1), 123-135. (Representative workflow for pyrazole metabolite identification).

Sources

benchmarking 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole-Glycolate Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (herein referred to as HPGA-5 ) represents a critical "scaffold-hopping" opportunity. Structurally, it acts as a bioisostere of Mandelic Acid , replacing the phenyl ring with a 1-methyl-pyrazole moiety.

This guide benchmarks HPGA-5 against established inhibitors and fragments. Unlike traditional "drug vs. drug" comparisons, this guide evaluates HPGA-5 as a functional chemotype intended to target polar binding pockets—specifically those evolved to bind


-hydroxy acids (e.g., Lactate Dehydrogenase, Glycolate Oxidase) or allosteric GPCR sites (e.g., CRTh2).

Why Benchmark HPGA-5?

  • Solubility: The pyrazole ring significantly lowers LogP compared to the phenyl ring of Mandelic acid.

  • H-Bonding: The pyrazole nitrogen (N2) offers an additional hydrogen bond acceptor vector absent in phenyl analogs.

  • Metabolic Stability: Resistance to CYP450 hydroxylation often observed in electron-rich phenyl rings.

Chemical & In Silico Benchmarking

Before wet-lab experimentation, we benchmark the physicochemical profile of HPGA-5 against its direct structural parent (Mandelic Acid) and a known metabolic inhibitor (Lonidamine motif).

Table 1: Physicochemical Profile & "Rule of 3" Compliance
PropertyHPGA-5 (Target) Mandelic Acid (Comparator A) Lonidamine Fragment (Comparator B) Implication
Structure Pyrazole-GlycolicPhenyl-GlycolicIndazole-CarboxylicScaffold Diversity
MW (Da) ~156.14152.15~189.0<300 (Ideal Fragment)
cLogP -0.8 to -0.2 0.6 to 1.12.5 - 3.0HPGA-5 is superior for cytosolic targets.
TPSA (

)
~70-8057.5~65Higher polarity; improved solubility.
H-Bond Donors 2 (OH, COOH)21Comparable polar interactions.
H-Bond Acceptors 4 (N, N, O, O)33HPGA-5 offers unique N-vector.

Analyst Insight: HPGA-5 exhibits a negative cLogP, making it an exceptional starting fragment for targets requiring high water solubility, whereas Mandelic Acid often requires solubilizing groups during lead optimization.

Experimental Protocol: Binding Affinity (SPR)

Objective: Determine the dissociation constant (


) and Ligand Efficiency (LE) of HPGA-5 compared to Mandelic Acid using Surface Plasmon Resonance (SPR).
Target Model:  Lactate Dehydrogenase A (LDH-A) or generic dehydrogenase (binding to the substrate pocket).
Methodology
  • Sensor Chip Preparation:

    • Immobilize biotinylated LDH-A protein onto a Streptavidin (SA) sensor chip.

    • Reference Channel: Immobilize biotinylated BSA to subtract non-specific binding.

    • Target Density: Aim for 2000–3000 RU to detect low-MW fragment binding.

  • Compound Preparation:

    • Dissolve HPGA-5 and Mandelic Acid in 100% DMSO (100 mM stock).

    • Dilute to running buffer (PBS-P+, 1% DMSO) in a 2-fold dilution series (range: 5 mM to 39

      
      M).
      
  • Injection Cycle (Single Cycle Kinetics):

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds (fast on-rate expected).

    • Dissociation Time: 120 seconds.

    • Regeneration: None required for fragments (rapid dissociation).

  • Data Analysis:

    • Fit data to a 1:1 Steady-State Affinity model (due to fast kinetics).

    • Calculate Ligand Efficiency (LE) :

      
      .
      
Benchmarking Criteria (Success Metrics)
MetricHPGA-5 GoalMandelic Acid (Ref)Interpretation

< 500

M
~1-2 mMLower

indicates better fit in polar pocket.
LE > 0.35~0.30High LE validates the Pyrazole-N interaction.
Residence Time > 0.5 sec< 0.1 secSlower off-rate suggests specific H-bonding.

Experimental Protocol: Enzymatic Inhibition

Objective: Verify functional inhibition using a coupled enzyme assay. System: NADH-coupled Dehydrogenase Assay.

Workflow
  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

    • Substrate: Pyruvate (variable conc. for

      
       determination) + NADH (200 
      
      
      
      M).
    • Enzyme: LDH-A (10 nM final).

  • Inhibitor Addition:

    • Add HPGA-5 at fixed concentrations (0, 10, 50, 100, 500

      
      M).
      
    • Incubate for 15 mins at room temperature.

  • Detection:

    • Initiate with Pyruvate.

    • Monitor Absorbance at 340 nm (NADH depletion) for 10 mins.

  • Analysis:

    • Plot Lineweaver-Burk graphs.

    • Competitive Inhibition: Lines intersect at Y-axis.

    • Target: HPGA-5 should show competitive inhibition vs. Pyruvate/Lactate.

Visualization of Benchmarking Logic

Diagram 1: Chemical Space & Scaffold Hopping

This diagram illustrates the structural logic of replacing the phenyl ring with the pyrazole moiety to access new chemical space.

ChemicalSpace cluster_0 Properties Gained Mandelic Mandelic Acid (Phenyl-Glycolic) LogP: ~0.8 Standard Scaffold HPGA HPGA-5 (Pyrazole-Glycolic) LogP: -0.5 Target Scaffold Mandelic->HPGA Bioisosteric Replacement (Phenyl -> Pyrazole) Lonidamine Lonidamine Analog (Indazole-Carboxylic) LogP: ~2.8 Metabolic Inhibitor HPGA->Lonidamine Fragment Growth (Expansion) Solubility Aq. Solubility Solubility->HPGA HBond New H-Bond Acceptor (N2) HBond->HPGA

Caption: Transition from Mandelic Acid to HPGA-5 highlights improved solubility and novel H-bond vectors.

Diagram 2: The Benchmarking Workflow

A self-validating loop for characterizing the new scaffold.

Workflow Step1 1. In Silico Profiling (LogP, TPSA, Rule of 3) Step2 2. SPR Screening (Single Cycle Kinetics) Step1->Step2 Decision1 Is LE > 0.3? Step2->Decision1 Step3 3. Enzymatic Assay (NADH Coupled) Decision2 Is Mechanism Competitive? Step3->Decision2 Step4 4. X-Ray Crystallography (Soaking) Output Validated Scaffold Ready for FBDD Step4->Output Valid Lead Decision1->Step1 No (Redesign) Decision1->Step3 Yes Decision2->Step3 No (Check Allostery) Decision2->Step4 Yes

Caption: Step-by-step validation pipeline ensuring only high-quality fragments progress to structural biology.

References

  • Bioisosterism in Pyrazoles

    • Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Mandelic Acid Scaffolds

    • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications.[2]

    • Source: RSC Advances.
    • URL:[Link]

  • Fragment-Based Screening Protocols

    • Title: Practical strategies for fragment-based drug discovery (SPR & NMR).
    • Source: N
    • URL:[Link]

  • Pyrazole-Acetic Acid Activity

    • Title: 2-(1H-Pyrazol-1-yl)acetic acids as CRTh2 antagonists.[3]

    • Source: European Journal of Medicinal Chemistry.[3]

    • URL:[Link]

Sources

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